CB1 antagonist 5
描述
属性
IUPAC Name |
1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASQEPZAKGACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474409 | |
| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878533-35-8 | |
| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Core Mechanisms of Action of CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms of action of Cannabinoid Receptor 1 (CB1) antagonists. The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical component of the endocannabinoid system, regulating a myriad of physiological processes including appetite, pain, mood, and memory.[1] Antagonists of this receptor have been a focal point of drug development for various therapeutic applications. This document provides a comprehensive overview of their modes of action, supporting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanisms of CB1 Receptor Antagonism
CB1 receptor antagonists can be broadly categorized into three main classes based on their mechanism of action at the molecular level: neutral antagonists, inverse agonists, and allosteric modulators.
Neutral Antagonists
Neutral antagonists bind to the CB1 receptor at the same site as endogenous agonists (orthosteric site) but do not alter the receptor's basal signaling activity. Their primary function is to block the binding of agonists, such as endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous cannabinoids (e.g., THC), thereby preventing receptor activation.[1][2] The therapeutic effect of neutral antagonists is hypothesized to stem from the blockade of tonic endocannabinoid signaling.[3] A notable example of a compound investigated for its neutral antagonist properties is AM4113.[4][5]
Inverse Agonists
Inverse agonists also bind to the orthosteric site of the CB1 receptor. However, unlike neutral antagonists, they possess negative intrinsic activity.[6][7] This means they not only block agonist binding but also reduce the constitutive, or basal, activity of the receptor.[6][8] The CB1 receptor exhibits a degree of spontaneous activity even in the absence of an agonist. Inverse agonists stabilize the inactive conformation of the receptor, thus decreasing this basal signaling.[6] Rimonabant (SR141716A) is the most well-characterized CB1 inverse agonist.[4][6][7] While effective in reducing appetite and body weight, its clinical use was halted due to adverse psychiatric side effects, which are thought to be linked to its inverse agonist properties.[1][4]
Allosteric Modulators
Allosteric modulators represent a more nuanced approach to modulating CB1 receptor function. These molecules bind to a site on the receptor that is topographically distinct from the orthosteric site.[9][10][11] Their binding induces a conformational change in the receptor that can either enhance (Positive Allosteric Modulators, PAMs) or diminish (Negative Allosteric Modulators, NAMs) the binding and/or efficacy of orthosteric ligands.[9][12] CB1 NAMs can reduce the effects of endocannabinoids without completely blocking the receptor, potentially offering a more favorable side-effect profile compared to orthosteric antagonists.[12]
Quantitative Data on CB1 Antagonists
The binding affinity (Ki) and functional potency (IC50) are crucial parameters for characterizing CB1 receptor antagonists. The following tables summarize these values for a selection of well-studied compounds.
Table 1: Binding Affinities (Ki) of Selected CB1 Receptor Antagonists
| Compound | Type | Ki (nM) | Radioligand | Source |
| Rimonabant (SR141716A) | Inverse Agonist | 2 | [3H]CP55940 | |
| AM251 | Inverse Agonist | 7.5 | [3H]CP55940 | |
| AM4113 | Neutral Antagonist | 0.80 ± 0.44 | [3H]CP55940 | [5] |
| PIMSR | Neutral Antagonist | 17-57 | Not Specified | [7] |
| Cannabidiol (CBD) | Allosteric Modulator/Antagonist | 4000-10000+ | [3H]CP55940 | [5] |
| Δ9-Tetrahydrocannabivarin (THCV) | Neutral Antagonist | Low doses | [35S]GTPγS | [5] |
Table 2: Functional Potencies (IC50) of Selected CB1 Receptor Antagonists
| Compound | Assay | IC50 (nM) | Agonist | Source |
| Rimonabant | β-arrestin-2 Recruitment | ~10 | CP-55,940 | [13] |
| Rimonabant | GTPγS Binding | ~10 | CP-55,940 | [13] |
| MRI-1891 | β-arrestin-2 Recruitment | 0.021 | CP-55,940 | [13] |
| MRI-1891 | GTPγS Binding | 6 | CP-55,940 | [13] |
| Δ9-THCV | GIRK Channel Activation | 434 | WIN 55,212-2 | [14] |
| Δ8-THCV | GIRK Channel Activation | 762 | WIN 55,212-2 | [14] |
Signaling Pathways and Experimental Workflows
The interaction of antagonists with the CB1 receptor modulates downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and the workflows of key experimental assays used to characterize CB1 antagonists.
CB1 Receptor Signaling Pathways
The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13] It can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[5] Furthermore, agonist binding can trigger the recruitment of β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[6][15]
Figure 1. Simplified CB1 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the CB1 receptor.[1][10] It involves competing a radiolabeled ligand with the unlabeled test compound for binding to membranes expressing the CB1 receptor.
Figure 2. Workflow for a radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of intracellular cAMP, providing information on its efficacy as an agonist, inverse agonist, or antagonist.[9]
Figure 3. Workflow for a cAMP accumulation assay.
Experimental Workflow: β-Arrestin Recruitment Assay
This assay assesses the ability of a ligand to promote the interaction between the CB1 receptor and β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.[6][15]
Figure 4. Workflow for a β-arrestin recruitment assay.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.
Materials:
-
Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: Unlabeled CP55,940.
-
Test compounds.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[8]
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound or vehicle (for total binding) or unlabeled CP55,940 (10 µM final concentration for non-specific binding).
-
[3H]CP55,940 (to a final concentration of ~0.5-1.5 nM).
-
CB1 receptor-containing membranes (5-20 µg protein per well).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Accumulation Assay Protocol
Objective: To measure the effect of a CB1 antagonist on agonist-induced changes in intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds (antagonists/inverse agonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well plates.
Procedure:
-
Seed the cells in 384-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the CB1 agonist (e.g., EC80 concentration) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the cAMP concentration using the detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50 value.
β-Arrestin Recruitment Assay Protocol (PathHunter® Assay)
Objective: To quantify the effect of a CB1 antagonist on agonist-induced β-arrestin recruitment to the CB1 receptor.
Materials:
-
PathHunter® eXpress CNR1 CHO-K1 β-arrestin-2 assay kit (or similar).
-
Cell culture medium.
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds (antagonists).
-
384-well white, solid-bottom cell culture plates.
-
Chemiluminescent plate reader.
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for the desired time.
-
Add a fixed concentration of the CB1 agonist (e.g., EC80) to the wells.
-
Incubate for 90 minutes at 37°C.[16]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of the agonist alone. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Conclusion
The mechanisms of action of CB1 receptor antagonists are multifaceted, ranging from simple competitive blockade to the modulation of the receptor's constitutive activity and allosteric regulation. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is paramount for the rational design and development of novel CB1-targeted therapeutics with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of cannabinoid pharmacology.
References
- 1. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marshall.edu [marshall.edu]
- 5. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. realmofcaring.org [realmofcaring.org]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Unveiling CB1 Antagonist 5 (Compound 25): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: CB1 Antagonist 5, also known as Compound 25, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). Its chemical name is 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione. This document provides a comprehensive technical overview of its synthesis, mechanism of action, and in vitro characterization, consolidating available data for research and drug development purposes.
Core Data Presentation
The following tables summarize the key quantitative data for this compound (Compound 25).
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione |
| CAS Number | 878533-35-8 |
| Molecular Formula | C₂₁H₁₄Br₂N₂O₂ |
| Molecular Weight | 486.16 g/mol |
Table 2: In Vitro Pharmacological Profile
| Parameter | Value | Receptor | Assay Type |
| Kᵢ (affinity) | 243 nM[1][2] | Human CB1 | Radioligand Binding Assay |
| EC₅₀ (potency) | 195 nM[1][2] | Human CB1 | [³⁵S]GTPγS Binding Assay |
| Functional Activity | Inverse Agonist[3] | Human CB1 | [³⁵S]GTPγS Binding Assay |
Mechanism of Action: CB1 Receptor Inverse Agonism
The CB1 receptor, a G-protein coupled receptor (GPCR), exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. While a neutral antagonist simply blocks the receptor from being activated by an agonist, an inverse agonist, such as Compound 25, binds to the receptor and stabilizes it in an inactive conformation. This not only prevents agonist binding but also reduces the basal signaling activity of the receptor.[3][4] This reduction in constitutive signaling is a key characteristic of inverse agonism.
Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Agonist activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an inverse agonist, Compound 25 is expected to increase cAMP levels by suppressing the constitutive activity of the CB1 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound (Compound 25).
Synthesis of 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (Compound 25)
The synthesis of Compound 25 is based on the reaction of a substituted urea (B33335) with phenylglyoxal (B86788), followed by cyclization.
Materials:
-
1,3-Bis(4-bromophenyl)urea
-
Phenylglyoxal
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
A solution of 1,3-bis(4-bromophenyl)urea and phenylglyoxal in acetic acid is prepared.
-
A catalytic amount of hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the product is precipitated, filtered, and purified, typically by recrystallization, to yield 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CB1 Antagonist Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Cannabinoid Receptor 1 (CB1). The CB1 receptor, a key component of the endocannabinoid system, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in regulating a multitude of physiological processes, including appetite, pain, and mood, has made it a significant target for drug discovery. However, the therapeutic potential of CB1 antagonists has been tempered by adverse effects, underscoring the need for a deeper understanding of their pharmacological properties.
This guide delves into the quantitative measures of antagonist binding, the experimental protocols used to determine these values, and the critical role of binding kinetics in defining the functional consequences of receptor blockade.
Quantitative Analysis of CB1 Antagonist Binding
The interaction of an antagonist with the CB1 receptor is characterized by its binding affinity and kinetics. Affinity describes the strength of the interaction at equilibrium, while kinetics describes the rates of association and dissociation.
Binding Affinity
Binding affinity is typically expressed as the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
| Compound | Receptor Source | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Rimonabant (SR141716A) | Human CB1 (HEK293 cells) | [3H]CP55,940 | Competition | 1.8 | - | [1] |
| Rat Brain Membranes | [3H]CP55,940 | Competition | 2 | - | ||
| AM251 | Rat Forebrain Membranes | [3H]SR141716A | Competition | 7.5 | - | |
| Taranabant | Human CB1 | - | Inverse Agonist Assay | 0.13 | - | |
| Ibipinabant | Human CB1 (CHO-K1 cells) | Radiolabeled agonist | Competition | <1 | - | |
| Antagonist 6 | Human CB1 | [3H]CP55940 | Competition | 14 | - | [1] |
| Antagonist 8 | Human CB1 | [3H]CP55940 | Competition | 0.13 | - | [1] |
| Antagonist 9 | Human CB1 | [3H]CP55940 | Competition | 0.28 | - | [1] |
Binding Kinetics
Binding kinetics are defined by the association rate constant (kon) and the dissociation rate constant (koff). These parameters determine the time a drug resides on the receptor, known as the residence time (RT = 1/koff), which is increasingly recognized as a critical determinant of a drug's pharmacological effect.
| Compound | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (RT) (min) | Functional Antagonism | Reference |
| Rimonabant | 5 x 10⁸ | 0.071 | 14 | Surmountable | [1][2] |
| Antagonist 6 | 1.1 x 10⁸ | 0.053 | 19 | Surmountable | [1] |
| Antagonist 9 | 2.1 x 10⁷ | 0.00045 | 2222 | Insurmountable | [1] |
| HU-210 | 3.8 x 10⁸ | - | - | - | [2] |
| CP 55,940 | 1.5 x 10⁸ | - | - | - | [2] |
| 2-AG | 1.4 x 10⁶ | - | - | - | [2] |
| AEA | 2.4 x 10⁶ | - | - | - | [2] |
CB1 Receptor Signaling Pathways
The CB1 receptor primarily couples to inhibitory Gi/o proteins. Antagonism of this receptor blocks the downstream signaling cascades initiated by endogenous or exogenous agonists.
Experimental Protocols for Binding Assays
Accurate determination of binding affinity and kinetics is paramount. Radioligand binding assays are the gold standard, though non-radioactive methods like TR-FRET and SPR are gaining prominence.
Radioligand Competition Binding Assay (for Ki)
This assay measures the affinity of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.
Detailed Methodology:
-
Receptor Preparation: Membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 at its Kd) and a range of concentrations of the unlabeled antagonist.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Equilibration: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in buffer. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinetic Radioligand Binding Assays (for kon and koff)
These assays measure the rate at which a ligand binds to and dissociates from the receptor.
Association Assay (kon):
-
Incubate the receptor preparation with the radioligand.
-
At various time points, terminate the reaction by filtration and measure the bound radioactivity.
-
The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association equation.
-
The kon can be calculated from the relationship: k_obs = kon * [L] + koff.
Dissociation Assay (koff):
-
Pre-incubate the receptor preparation with the radioligand to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand.
-
At various time points, measure the remaining bound radioactivity by filtration.
-
The koff is determined by fitting the data to a one-phase dissociation equation.
A competition association assay, as described by Motulsky and Mahan, can be used to determine the kon and koff of unlabeled compounds.[2]
Alternative Methodologies
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This non-radioactive method uses a fluorescently labeled ligand and a receptor tagged with a compatible fluorophore. Binding is detected by the FRET signal, allowing for real-time kinetic measurements in a homogeneous format.[2]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor. It provides real-time data on both association and dissociation, enabling the direct determination of kon and koff.[3]
The Critical Role of Binding Kinetics: Insurmountable Antagonism
While binding affinity has traditionally been the primary focus of drug optimization, there is a growing appreciation for the importance of binding kinetics. In particular, a long residence time can lead to a phenomenon known as insurmountable antagonism.
An antagonist with a short residence time (fast koff) will rapidly dissociate from the receptor, allowing for re-binding of an agonist as its concentration increases. This results in surmountable antagonism , where the maximal effect of the agonist can be restored by increasing its concentration. Rimonabant, with a residence time of approximately 14 minutes, is an example of a surmountable antagonist.[1]
In contrast, an antagonist with a long residence time (slow koff) remains bound to the receptor for an extended period. This prolonged receptor occupancy prevents the agonist from binding, even at high concentrations, leading to insurmountable antagonism . This can result in a more durable and potent pharmacological effect. For instance, Antagonist 9, with a residence time of over 2200 minutes, displays insurmountable antagonism.[1] The long residence time of such compounds may be due to a binding mode that displaces unfavorable water molecules within the binding pocket, creating a more stable drug-receptor complex.
Conclusion
A comprehensive understanding of both binding affinity and kinetics is essential for the rational design and development of CB1 receptor antagonists. While high affinity is a prerequisite for a potent drug, the kinetic parameters, particularly residence time, are emerging as key determinants of the nature and duration of the pharmacological effect. The experimental protocols and concepts outlined in this guide provide a framework for the detailed characterization of CB1 antagonists, ultimately aiding in the development of safer and more effective therapeutics targeting the endocannabinoid system.
References
The Selectivity Profile of CB1 Receptor Antagonists Versus CB2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptors, CB1 and CB2, members of the G protein-coupled receptor (GPCR) family, are key components of the endocannabinoid system. While both receptors are activated by endogenous cannabinoids, their distinct tissue distribution and signaling pathways have made them attractive targets for therapeutic intervention. The CB1 receptor is predominantly expressed in the central nervous system (CNS) and is associated with the psychoactive effects of cannabinoids, whereas the CB2 receptor is primarily found in the immune system and peripheral tissues. Consequently, the development of selective CB1 receptor antagonists has been a major focus of drug discovery efforts, aiming to modulate the endocannabinoid system while avoiding the central side effects associated with CB1 agonism. This guide provides an in-depth technical overview of the selectivity profile of CB1 antagonists against the CB2 receptor, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Data Presentation: Quantitative Selectivity Profiles
The selectivity of a CB1 antagonist is a critical parameter in drug development, often expressed as the ratio of its binding affinity (Ki) for the CB2 receptor to its affinity for the CB1 receptor (CB2 Ki / CB1 Ki). A higher ratio indicates greater selectivity for the CB1 receptor. The following table summarizes the binding affinities and selectivity ratios for several well-characterized CB1 receptor antagonists. Antagonist compounds often exhibit high selectivity, with some showing over 1000-fold preference for CB1 over CB2.[1]
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity Ratio (CB2/CB1) | Reference |
| Rimonabant (SR141716A) | 2 | >1000 | >500 | [2] |
| AM251 | 7.5 | 2290 | ~306 | [3][4] |
| Taranabant | - | - | Highly Selective | [5] |
| Ibipinabant (SLV-319) | - | - | ~1000-fold selective for CB1 | |
| AM4113 | 0.80 ± 0.44 | - | ~100-fold selective for CB1 | [6] |
Note: Data for Taranabant and Ibipinabant are presented as reported in the literature, which in some cases did not provide specific Ki values but rather a selectivity fold.
Signaling Pathways
Both CB1 and CB2 receptors are coupled to Gi/o proteins.[3] Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptors are known to modulate ion channels, including inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. Both receptor subtypes can also signal through β-arrestin pathways, which can lead to the activation of mitogen-activated protein kinases (MAPK).
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and well-defined experimental assays. The following sections detail the methodologies for key experiments used to characterize CB1 receptor antagonists.
Radioligand Binding Assay (for Affinity Determination)
This assay measures the affinity of a test compound for the CB1 and CB2 receptors by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., rat brain for CB1, spleen for CB2, or transfected cell lines like CHO or HEK293) are homogenized in an ice-cold buffer (e.g., TME buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
The competitive binding assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Receptor membrane preparation.
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]SR141716A).
-
Varying concentrations of the unlabeled test compound (the antagonist).
-
-
Total Binding: Wells containing only the membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand to block all specific binding.
-
The plate is incubated (e.g., for 60-90 minutes at 30°C) to allow the binding to reach equilibrium.
3. Filtration and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures the activation of G proteins upon receptor stimulation. For antagonists, it measures their ability to block agonist-induced G protein activation.
1. Membrane Preparation:
-
Membranes are prepared as described for the radioligand binding assay.
2. Assay Procedure:
-
In a 96-well plate, the following are combined:
-
CB1 or CB2 expressing membranes.
-
GDP (to ensure G proteins are in their inactive state).
-
The test antagonist at various concentrations.
-
A fixed concentration of a CB receptor agonist (e.g., CP55,940) to stimulate the receptor.
-
-
The mixture is pre-incubated.
-
The reaction is initiated by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow for the binding of [35S]GTPγS to activated Gα subunits.
3. Filtration and Quantification:
-
The reaction is terminated by rapid filtration through a filter plate.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined.
-
Data are plotted to generate an inhibition curve, from which the IC50 value of the antagonist is calculated.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation on the downstream signaling molecule, cAMP. For Gi-coupled receptors like CB1 and CB2, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists block this effect.
1. Cell Culture and Plating:
-
Cells expressing the target receptor (e.g., CHO-CB1 cells) are cultured to approximately 90% confluence.
-
The cells are then seeded into 24- or 96-well plates and incubated overnight.[7]
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a physiological saline solution.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]
-
The test antagonist is added at various concentrations, followed by a fixed concentration of an adenylyl cyclase activator like forskolin (B1673556) to induce cAMP production.[7]
-
A CB receptor agonist is then added to inhibit the forskolin-stimulated cAMP accumulation.
-
The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[8][9]
4. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.
-
An IC50 value is determined from the concentration-response curve.
Conclusion
The development of highly selective CB1 receptor antagonists is a crucial endeavor in the field of cannabinoid research and therapeutics. A thorough understanding of the selectivity profile, determined through rigorous in vitro assays, is paramount for advancing compounds through the drug discovery pipeline. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to characterize the interaction of novel compounds with the CB1 and CB2 receptors, ultimately facilitating the design of safer and more effective medicines.
References
- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. mdpi.com [mdpi.com]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marshall.edu [marshall.edu]
- 9. resources.revvity.com [resources.revvity.com]
In Vitro Characterization of CB1 Antagonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of CB1 Antagonist 5, also identified as Compound 25 (1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione). The data and methodologies presented are compiled from the primary scientific literature to support further research and development efforts targeting the cannabinoid type-1 (CB1) receptor.
Quantitative Data Summary
The in vitro activity of this compound has been assessed through radioligand binding and functional assays to determine its affinity, potency, and selectivity for the human cannabinoid receptors. The key quantitative parameters are summarized in the tables below.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Target | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| This compound | hCB1 | 243 | [³H]-SR141716A | CHO-hCB1 | [1] |
Table 2: Cannabinoid Receptor Selectivity
| Compound | Target | % Displacement @ 10 µM | Radioligand | Cell Line | Reference |
| This compound | hCB2 | < 20% | [³H]-CP-55,940 | CHO-hCB2 | [1] |
Note: The low percentage of radioligand displacement at a high concentration (10 µM) indicates a weak affinity for the CB2 receptor, suggesting selectivity of this compound for the CB1 receptor.
Table 3: Functional Activity at the CB1 Receptor
| Compound | Assay Type | Parameter | Value (nM) | Agonist Used | Cell Line | Functional Activity | Reference |
| This compound | [³⁵S]-GTPγS Binding | EC₅₀ | 195 | N/A | CHO-hCB1 | Inverse Agonist | [1] |
Signaling and Experimental Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound, based on the procedures described in the primary literature[1].
Radioligand Competition Binding Assay (CB1 and CB2 Receptors)
This assay is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the target receptor.
-
Receptor Source : Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 receptor (CHO-hCB1) or the human CB2 receptor (CHO-hCB2).
-
Radioligands :
-
For hCB1: [³H]-SR141716A (a selective CB1 antagonist).
-
For hCB2: [³H]-CP-55,940 (a non-selective cannabinoid agonist).
-
-
Assay Buffer : 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.
-
Procedure :
-
CHO-hCB1 or CHO-hCB2 cell membranes (approximately 15 µg of protein) are incubated in the assay buffer.
-
The respective radioligand is added at a concentration close to its Kₑ value.
-
This compound is added at various concentrations (typically ranging from 10⁻¹⁰ to 10⁻⁵ M) to generate a competition curve.
-
Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled potent cannabinoid ligand (e.g., WIN-55,212-2).
-
The reaction mixture is incubated for 90 minutes at 30°C.
-
The incubation is terminated by rapid filtration through glass fiber filters (GF/B), pre-soaked in 0.5% polyethylenimine.
-
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
[³⁵S]-GTPγS Binding Functional Assay (CB1 Receptor)
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists decrease the basal level of G-protein activation.
-
Receptor Source : Membranes from CHO-hCB1 cells.
-
Reagents :
-
[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).
-
Guanosine diphosphate (B83284) (GDP).
-
-
Assay Buffer : 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.
-
Procedure :
-
CHO-hCB1 cell membranes (approximately 30 µg of protein) are pre-incubated in the assay buffer with 3 µM GDP for 15 minutes at 30°C.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of 100 pM [³⁵S]-GTPγS.
-
The mixture is incubated for 60 minutes at 30°C.
-
Non-specific binding is determined in the presence of 10 µM of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters (GF/C).
-
Filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The amount of [³⁵S]-GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
-
Data Analysis : The data are analyzed using non-linear regression to generate a concentration-response curve. For inverse agonists, the EC₅₀ value represents the concentration of the compound that produces a 50% reduction in the basal [³⁵S]-GTPγS binding. The maximal effect (Eₘₐₓ) indicates the maximum inhibition of basal activity.
Conclusion
This compound (Compound 25) demonstrates moderate affinity and inverse agonist activity at the human CB1 receptor in vitro. Its low affinity for the CB2 receptor suggests a selective pharmacological profile. The methodologies and data presented in this guide provide a foundational understanding of the in vitro characteristics of this compound, serving as a valuable resource for professionals engaged in the discovery and development of novel CB1 receptor modulators.
References
[1] Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872–882.
References
The Structure-Activity Relationship of CB1 Receptor Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cannabinoid receptor 1 (CB1) antagonists. The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and substance abuse.[1] The development of antagonists for this receptor has been a major focus of medicinal chemistry, leading to a deep understanding of the structural requirements for potent and selective inhibition.
This guide details the SAR of major chemical classes of CB1 antagonists, provides detailed experimental protocols for their characterization, and visualizes key biological pathways and experimental workflows.
Core Pharmacophoric Features of CB1 Antagonists
The majority of CB1 receptor antagonists/inverse agonists have been developed based on the pharmacophoric elements of the first selective antagonist, rimonabant (B1662492) (SR141716A).[2][3] A general pharmacophore model for diarylpyrazole-based CB1 antagonists includes:
-
A central cyclic core: Typically a pyrazole (B372694) ring.
-
Two aromatic moieties (A and B): Occupying distinct hydrophobic pockets in the receptor.
-
A hydrogen bond acceptor (D): Crucial for interaction with key residues in the binding pocket.
-
A lipophilic group (E): Often a cyclic moiety, contributing to overall affinity and physicochemical properties.[1]
The evolution of CB1 antagonist design has often involved the modification or replacement of these core elements to improve potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship of Major Chemical Classes
The SAR of CB1 antagonists is best understood by examining the impact of structural modifications within distinct chemical scaffolds.
Diarylpyrazoles: The Rimonabant Archetype
Rimonabant was the first CB1 antagonist to be clinically approved for the treatment of obesity, although it was later withdrawn due to psychiatric side effects.[4] Its 1,5-diarylpyrazole scaffold has been extensively studied, providing a foundational understanding of CB1 antagonist SAR.
Key SAR insights for Diarylpyrazoles:
-
1-Position (Aryl Group A): A 2,4-dichlorophenyl group is optimal for high affinity. Other substitutions generally lead to a decrease in potency.
-
3-Position (Carboxamide/Lipophilic Group D/E): The N-piperidinyl carboxamide is a key feature. Modifications to the piperidine (B6355638) ring or its replacement with other cyclic amines can modulate affinity and selectivity.
-
5-Position (Aryl Group B): A 4-chlorophenyl group is preferred. Substitution at this position is generally detrimental to affinity.[5]
Table 1: SAR of Rimonabant Analogs at the CB1 Receptor
| Compound | R1 (Position 5) | R2 (Position 3) | CB1 Ki (nM) | Reference |
| Rimonabant | 4-Cl-Ph | N-piperidinylcarboxamide | 1.8 | [6] |
| Analog 1 | 4-F-Ph | N-piperidinylcarboxamide | 56-58 (decreased affinity) | [5] |
| Analog 2 | 4-Me-Ph | N-piperidinylcarboxamide | 59-60 (decreased affinity) | [5] |
| O-4372 | 4-Cl-Ph | 3-substituted alkylamide | 298 (moderate affinity) | [7] |
| O-4333 | 4-Cl-Ph | Benzyl amide | Reasonable affinity | [3] |
Acyclic Amides: The Taranabant (B1681927) Class
Taranabant, a potent and selective CB1 inverse agonist, represents a class of acyclic amides.[6] This scaffold demonstrated that a central pyrazole ring is not an absolute requirement for high-affinity binding. Optimization of a high-throughput screening hit led to the development of taranabant, with a focus on improving metabolic stability and reducing the potential for reactive metabolite formation.[6]
Key SAR insights for Acyclic Amides:
-
The core acyclic amide structure provides the necessary conformational flexibility to engage with the receptor.
-
The presence of specific aromatic and lipophilic groups is critical for potent antagonism.
-
Metabolic liabilities were addressed by identifying and modifying sites of oxidative metabolism.[6]
Aminoalkylindoles
Aminoalkylindoles are a versatile class of compounds that include both CB1 agonists and antagonists.[8] Systematic modification of the aminoalkylindole scaffold has led to the identification of compounds with dual CB1 antagonist/CB2 agonist activity.[8] The SAR of this class is complex, with subtle structural changes leading to significant shifts in pharmacological activity.
Key SAR insights for Aminoalkylindoles:
-
The nature of the substituent at the N1 position of the indole (B1671886) ring and the group attached to the carbonyl moiety are key determinants of affinity and efficacy.[9]
-
Modifications to the "head," "linker," "core," and "tail" regions of the aminoalkylindole scaffold can fine-tune the pharmacological profile.[10]
Table 2: SAR of Aminoalkylindole CB1 Ligands
| Compound | Scaffold | CB1 Ki (nM) | Activity | Reference |
| JHW-073 (metabolite) | Aminoalkylindole | - | Neutral Antagonist | [8] |
| Analog 27 | Modified Aminoalkylindole | - | CB1 Antagonist/CB2 Agonist | [8] |
| Analog 30 | Modified Aminoalkylindole | - | CB1 Antagonist/CB2 Agonist | [8] |
Experimental Protocols for CB1 Antagonist Characterization
The characterization of CB1 antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the CB1 receptor. It involves the competitive displacement of a radiolabeled ligand by the unlabeled test compound.[11]
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cultured cells expressing the CB1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein per well), the radioligand (e.g., [3H]SR141716A or [3H]CP55,940 at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay determines the functional activity of a CB1 antagonist by measuring its ability to block the agonist-induced inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. The CB1 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[12]
Detailed Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).
-
Culture the cells to approximately 80-90% confluency.
-
Seed the cells into 96- or 384-well plates and incubate overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80 concentration) along with a stimulator of adenylyl cyclase, such as forskolin.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Bioluminescence Resonance Energy Transfer (BRET).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP level against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the CB1 receptor. This is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.
Detailed Methodology (using DiscoverX PathHunter® technology as an example):
-
Cell Line:
-
Use a PathHunter® cell line engineered to co-express the CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
-
Assay Procedure:
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Add a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80 concentration).
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the chemiluminescent signal against the log concentration of the antagonist.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
-
Visualizing Key Pathways and Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist initiates a cascade of intracellular events. Antagonists block these events by preventing agonist binding.
Experimental Workflow for CB1 Antagonist Characterization
The process of characterizing a novel compound as a CB1 antagonist follows a logical progression of experiments.
Logical Evolution of Diarylpyrazole-based CB1 Antagonist Pharmacophore
The development of the pharmacophore model for diarylpyrazole-based CB1 antagonists has been an iterative process based on SAR data.
Conclusion
The structure-activity relationship of CB1 receptor antagonists is a well-developed field, with a rich history of medicinal chemistry efforts that have elucidated the key structural requirements for high-affinity binding and potent antagonism. The diarylpyrazole scaffold of rimonabant has served as a foundational template, leading to the development of a robust pharmacophore model. Subsequent research has expanded the structural diversity of CB1 antagonists to include acyclic amides and aminoalkylindoles, among others. The continued application of the experimental protocols detailed in this guide will be essential for the discovery and characterization of the next generation of CB1 receptor modulators with improved therapeutic profiles.
References
- 1. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Taranabant, a novel cannabinoid type 1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel cannabinoid CB1 receptor antagonists by using virtual screening with a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. Derivation of a pharmacophore model for anandamide using constrained conformational searching and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Neuromodulation: Therapeutic Potential of Novel CB1 Receptor Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, has long been a focal point for therapeutic intervention due to its significant role in regulating a plethora of physiological processes, including appetite, pain, and mood. However, the journey of CB1 receptor antagonists has been fraught with challenges, primarily stemming from the severe psychiatric side effects associated with first-generation compounds like rimonabant (B1662492). This led to their withdrawal from the market and a temporary halt in the exploration of this promising therapeutic avenue.[1][2][3][4]
This whitepaper delves into the resurgence of interest in CB1 receptor antagonism, fueled by the development of novel, second and third-generation antagonists. These next-generation compounds, including peripherally restricted and neutral antagonists, are designed to mitigate the central nervous system (CNS) side effects that plagued their predecessors, thereby unlocking the vast therapeutic potential of targeting the CB1 receptor for a range of disorders, from metabolic diseases to substance abuse.[1][4][5][6]
A Paradigm Shift: From Inverse Agonism to Neutral Antagonism and Peripheral Restriction
The primary limitation of first-generation CB1 antagonists was their inverse agonist activity, which not only blocked the receptor but also inhibited its constitutive, baseline activity. This mechanism is believed to have contributed significantly to the observed adverse psychiatric events.[6] The new wave of CB1 antagonists seeks to overcome this hurdle through two primary strategies:
-
Neutral Antagonism: Unlike inverse agonists, neutral antagonists block the receptor without affecting its basal signaling. This approach is hypothesized to reduce the risk of psychiatric side effects while still effectively antagonizing the receptor.[6]
-
Peripheral Restriction: These molecules are designed to have limited penetration across the blood-brain barrier, thereby concentrating their therapeutic action on peripheral CB1 receptors located in tissues such as the liver, adipose tissue, and pancreas. This strategy aims to treat metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD) without impacting the CNS.[1][4][7]
Quantitative Pharmacology of Novel CB1 Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of a selection of novel peripherally restricted and neutral CB1 receptor antagonists, alongside the first-generation antagonist rimonabant for comparison.
Table 1: Binding Affinity (Ki) of Novel CB1 Receptor Antagonists
| Compound | Class | Ki (nM) for human CB1 | Selectivity over CB2 (fold) | Reference |
| Rimonabant | Inverse Agonist | 1.8 | >1000 | [8] |
| AM4113 | Neutral Antagonist | 7.4 | ~100 | [6] |
| AM6545 | Peripherally Restricted Neutral Antagonist | 1.3 | >1000 | [1] |
| TM38837 | Peripherally Restricted Antagonist | 0.87 | >1000 | [9] |
| JD5037 | Peripherally Restricted Neutral Antagonist | 0.45 | >1000 | [9] |
| INV-202 (MRI-1891) | Peripherally Restricted Inverse Agonist | Not explicitly stated, but potent | Orders of magnitude weaker for G-protein signaling vs. β-arrestin | [3] |
| BNS808 | Peripherally Restricted Neutral Antagonist | High affinity (specific value not provided) | High selectivity | [10] |
| RTI1092769 | Peripherally Restricted Weak Inverse Agonist/Antagonist | Not explicitly stated, but potent | High selectivity | [7] |
Table 2: Functional Potency (IC50) of Novel CB1 Receptor Antagonists
| Compound | Assay Type | IC50 (nM) | Reference |
| Rimonabant | [3H]CP55,940 binding displacement | 6.0 | [8] |
| AM4113 | Not specified | Not specified | [6] |
| AM6545 | Not specified | Not specified | [1] |
| TM38837 | Not specified | Not specified | [9] |
| JD5037 | Not specified | Not specified | [9] |
| INV-202 (MRI-1891) | Not specified | Not specified | [3] |
| BNS808 | Not specified | Not specified | [10] |
| RTI1092769 | Not specified | Not specified | [7] |
Core Signaling Pathways of the CB1 Receptor
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, this coupling initiates a cascade of intracellular signaling events. Conversely, antagonists block these pathways.
Caption: Canonical CB1 receptor signaling pathway.
Key Experimental Protocols
The characterization of novel CB1 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro binding assays.
Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity of a test compound for the CB1 receptor.[11][12][13][14]
1. Membrane Preparation:
-
Source: Tissues (e.g., rat brain) or cultured cells (e.g., HEK293 or CHO cells) expressing the human CB1 receptor.[11]
-
Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[13]
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.[13]
-
Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).[11][13]
2. Binding Reaction:
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Radioligand: A tritiated CB1 agonist or antagonist with high affinity, such as [3H]CP55,940 or [3H]SR141716A, is used at a concentration near its Kd value.[11][12]
-
Competition Assay Setup (in a 96-well plate):
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, assay buffer, and a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.
-
Displacement: Membrane preparation, radioligand, assay buffer, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[11][13]
3. Separation and Detection:
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11][13]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11][13]
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[11]
4. Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
The percentage of specific binding is plotted against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET offers a non-radioactive, homogeneous alternative to radioligand binding assays, suitable for high-throughput screening.[2][11][15][16][17][18]
1. Reagents and Materials:
-
CB1 Receptor Source: Cell membranes from cells engineered to express a tagged CB1 receptor (e.g., SNAP-tag or FLAG-tag).[15][16]
-
Donor Fluorophore: A lanthanide (e.g., Terbium or Europium) cryptate conjugated to a molecule that binds to the receptor tag (e.g., an anti-FLAG antibody or SNAP-Lumi4-Tb).
-
Acceptor Fluorophore: A fluorescently labeled CB1 ligand (a fluorescent agonist or antagonist).
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a carrier protein like BSA.
-
384-well low-volume plates.
-
TR-FRET compatible plate reader.
2. Assay Procedure:
-
Labeling: The tagged CB1 receptor-expressing membranes are incubated with the donor-conjugated tag-binding molecule.
-
Competition Assay Setup (in a 384-well plate):
-
A fixed concentration of the fluorescently labeled CB1 ligand (acceptor) is added to all wells.
-
Varying concentrations of the unlabeled test compound are added.
-
The donor-labeled membrane preparation is then added to initiate the binding reaction.
-
-
Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature or 37°C to reach equilibrium.
3. Detection:
-
The plate is read in a TR-FRET plate reader, which excites the donor fluorophore (e.g., at 337 nm) and measures the emission at two wavelengths: the donor's emission wavelength (e.g., 620 nm) and the acceptor's emission wavelength (e.g., 665 nm).
4. Data Analysis:
-
The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.
-
The TR-FRET ratio is plotted against the log concentration of the test compound.
-
The IC50 value is determined from the resulting competition curve.
-
The Ki value can be calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.
Experimental and Drug Discovery Workflows
The development of a novel CB1 antagonist follows a structured workflow from initial screening to in vivo efficacy testing.
Caption: A generalized workflow for the discovery and preclinical development of novel CB1 antagonists.
Conclusion
The landscape of CB1 receptor antagonism is undergoing a significant and promising transformation. The development of peripherally restricted and neutral antagonists represents a sophisticated and rational approach to drug design, directly addressing the safety concerns that limited the therapeutic application of earlier compounds. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel CB1 antagonists. With ongoing research and clinical evaluation, these next-generation molecules hold the potential to deliver on the long-awaited promise of targeting the CB1 receptor for a multitude of debilitating diseases.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 18. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile: A Novel CB1 Antagonist Versus Rimonabant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, has been a focal point for therapeutic intervention in a range of disorders, most notably obesity and metabolic syndrome. Rimonabant (B1662492), the first selective CB1 receptor antagonist to be approved for clinical use, demonstrated efficacy in promoting weight loss but was later withdrawn from the market due to significant psychiatric side effects. This has spurred the development of a new generation of CB1 receptor antagonists with potentially improved safety profiles. This technical guide provides a detailed comparative analysis of the pharmacology of a representative novel CB1 antagonist, CP-945,598, and the benchmark compound, rimonabant.
In Vitro Pharmacological Comparison
The initial characterization of CB1 receptor antagonists typically involves in vitro assays to determine their binding affinity and functional activity at the CB1 receptor. These assays are crucial for establishing the potency and selectivity of the compounds.
Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for the CB1 receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| CP-945,598 | Human CB1 | 0.7[1][2] |
| Human CB2 | 7600[1] | |
| Rimonabant | Human CB1 | 2 |
| Human CB2 | >1000 |
Functional Activity
Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, are used to assess the ability of a compound to modulate receptor signaling. For CB1 receptors, which are Gαi/o-coupled, activation by an agonist typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists block this effect. The potency of an antagonist is often expressed as an inhibition constant (Ki) or an IC50 value.
| Compound | Assay Type | Functional Potency (Ki, nM) |
| CP-945,598 | Functional Assay | 0.2[1][2] |
| Rimonabant | Schild Analysis (pA2/pKB) | 6.24 - 6.83 (in rhesus monkeys)[3][4] |
In Vivo Pharmacological Comparison
Following in vitro characterization, promising compounds are evaluated in vivo to assess their efficacy and safety in animal models that mimic human diseases. For CB1 antagonists, these models often focus on obesity and metabolic disorders.
Efficacy in Models of Obesity
The efficacy of CB1 antagonists in promoting weight loss and improving metabolic parameters is typically evaluated in diet-induced obese (DIO) animal models.
| Compound | Animal Model | Dose | Key Findings |
| CP-945,598 | Diet-induced obese mice | 10 mg/kg | Promoted a 9% vehicle-adjusted weight loss over 10 days.[1] |
| Rodents | Dose-dependent | Exhibited anorectic activity in fast-induced re-feeding and spontaneous nocturnal feeding models.[1] | |
| Rats | - | Acutely stimulated energy expenditure and decreased the respiratory quotient, indicating increased fat oxidation.[1] | |
| Rimonabant | Overweight/obese patients | 20 mg/day | Produced modest but sustained reductions in weight and waist circumference.[5][6] |
| Overweight/obese patients | 20 mg/day | Showed favorable changes in cardiometabolic risk factors, including triglycerides and HDL cholesterol.[5][6] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Antagonists like rimonabant and CP-945,598 block these agonist-induced effects.
References
- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apparent affinity estimates of rimonabant in combination with anandamide and chemical analogs of anandamide in rhesus monkeys discriminating Δ9-tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent affinity estimates of rimonabant in combination with anandamide and chemical analogs of anandamide in rhesus monkeys discriminating Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Cannabinoid Receptor 1 (CB1) in Huntington's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal-dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. A key pathological hallmark of HD, observed in both patients and animal models, is the dysregulation of the endocannabinoid system, most notably a significant reduction of cannabinoid receptor 1 (CB1) in the basal ganglia.[1][2] This guide provides an in-depth technical overview of the role of CB1 receptors in preclinical models of HD, focusing on quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Data Summary
The downregulation of CB1 receptors is a consistent finding across various HD models. The following tables summarize key quantitative data on the reduction of CB1 receptor expression.
Table 1: CB1 Receptor mRNA and Protein Level Changes in R6/1 and R6/2 Mouse Models
| HD Model | Brain Region | Age of Mice | Method | Percentage Decrease Compared to Wild-Type | Reference |
| R6/1 | Striatum | Not Specified | mRNA analysis | 27% | [3] |
| R6/1 | Substantia Nigra | Not Specified | Protein analysis | 19% | [3] |
| R6/1 | Hippocampus | 8, 12, and 20 weeks | Western Blot | Significant reduction at all time points | [1] |
| R6/2 | Lateral Striatum | 11 weeks | In situ hybridization | Progressive, age-dependent decrease | [4] |
Table 2: CB1 Receptor Ligand Binding Reduction in R6/1 Mouse Model
| HD Model | Brain Region | Percentage Decrease in Ligand Binding Compared to Wild-Type | Reference |
| R6/1 | Multiple Basal Ganglia Regions | 20% | [3] |
Key Signaling Pathways Involving CB1 Receptors in HD
CB1 receptors are G-protein coupled receptors that primarily signal through the Gαi/o pathway to inhibit adenylyl cyclase and voltage-gated calcium channels, and to activate G-protein-coupled inwardly rectifying potassium channels. In HD, the disruption of this signaling contributes to neuronal dysfunction.
Retrograde Synaptic Signaling
Endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA) are synthesized and released from postsynaptic neurons. They travel retrogradely to the presynaptic terminal to activate CB1 receptors, leading to a reduction in neurotransmitter release.[3][5] This mechanism is crucial for maintaining synaptic homeostasis. In HD, the loss of presynaptic CB1 receptors disrupts this feedback loop, contributing to glutamate-mediated excitotoxicity.[3][6]
Caption: Retrograde signaling pathway of endocannabinoids.
Biased Agonism at the CB1 Receptor
Recent studies suggest that biased agonism at the CB1 receptor can differentially affect neuronal viability in HD models.[7] Some agonists may preferentially activate the Gαi/o pathway, which can be neuroprotective, while others may favor the β-arrestin pathway, which can be detrimental. For instance, the endocannabinoids 2-AG and AEA show a bias towards Gαi/o signaling and have been found to improve cell viability in in vitro HD models.[7] In contrast, compounds like THC may exhibit β-arrestin bias, potentially reducing CB1 protein levels and cell viability.[7]
Caption: Differential signaling pathways of biased CB1 receptor agonists.
Experimental Protocols
This section details common methodologies used to investigate the role of CB1 receptors in HD models.
Western Blotting for CB1 Receptor Protein Levels
This technique is used to quantify the amount of CB1 receptor protein in tissue samples.
-
Tissue Preparation: Hippocampal or striatal tissue from HD model mice and wild-type controls is dissected and homogenized in lysis buffer.
-
Protein Quantification: The total protein concentration of each sample is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the CB1 receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using a digital imaging system. Band intensity is quantified and normalized to a loading control like actin.[1]
Immunohistochemistry for CB1 Receptor Localization
This method allows for the visualization of CB1 receptor distribution within brain tissue.
-
Tissue Fixation and Sectioning: Mice are perfused with paraformaldehyde, and the brains are removed, post-fixed, and sectioned on a cryostat or vibratome.
-
Antigen Retrieval: Sections may be treated to unmask the antigenic sites.
-
Immunostaining: The sections are incubated with a primary antibody against the CB1 receptor, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The stained sections are imaged using a confocal or fluorescence microscope to visualize the cellular and subcellular localization of the CB1 receptor.[1][8]
Radioligand Binding Assays
This technique is used to measure the density of functional CB1 receptors.
-
Membrane Preparation: Brain tissue is homogenized, and cell membranes are isolated by centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The amount of radioactivity on the filters is measured using a scintillation counter to determine the number of binding sites.[1][8]
Real-time Quantitative PCR (RT-qPCR) for CB1 mRNA Expression
This method is used to quantify the levels of CB1 receptor messenger RNA.
-
RNA Extraction: Total RNA is extracted from brain tissue using a commercial kit.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is amplified in the presence of a fluorescent dye and primers specific for the CB1 receptor gene. The fluorescence is measured in real-time to determine the amount of amplified product.
-
Data Analysis: The expression of the CB1 gene is normalized to a reference gene (e.g., GAPDH) to determine the relative mRNA levels.[1]
Caption: Overview of key experimental techniques.
Conclusion and Future Directions
The evidence strongly indicates that the loss of CB1 receptors is a critical pathogenic factor in Huntington's disease.[2][9] This deficit contributes to the excitotoxicity, synaptic dysfunction, and ultimately the neurodegeneration observed in the disease. The restoration of CB1 receptor function, either through pharmacological agonism or genetic rescue, has shown therapeutic potential in preclinical models.[1][3] Future research should focus on developing biased agonists that selectively target the neuroprotective Gαi/o signaling pathway to minimize potential side effects. Furthermore, a deeper understanding of the transcriptional and post-transcriptional mechanisms leading to the reduction in CB1 receptor expression could unveil novel therapeutic targets for HD.
References
- 1. Restoration of CB1 receptor function in hippocampal GABAergic neurons rescues memory deficits in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Cannabinoid signaling and risk in Huntington's disease [frontiersin.org]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Cannabinoid signaling and risk in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endocannabinoid system in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased Type 1 Cannabinoid Receptor Signaling Influences Neuronal Viability in a Cell Culture Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restoration of CB1 receptor function in hippocampal GABAergic neurons rescues memory deficits in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Efficacy of Compound (25R)-5: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of Compound (25R)-26-Acetoxy-3β,5α-dihydroxycholest-6-one, hereafter referred to as Compound (25R)-5. This document summarizes the available quantitative data on its anti-cancer activities, details the experimental protocols used in these preliminary studies, and visualizes the proposed signaling pathway for its mechanism of action.
Introduction
Compound (25R)-5 is a semi-synthesized steroid derivative of diosgenin.[1] Initial studies have focused on its potential as an anti-cancer agent, revealing cytotoxic activity against a range of human cancer cell lines.[1] This guide consolidates the current understanding of its efficacy and mode of action to support further research and development.
Quantitative Efficacy Data
The anti-proliferative activity of Compound (25R)-5 and its intermediates was evaluated against a panel of nineteen human cancer cell lines and one normal human liver cell line. The results are summarized in the tables below.
Inhibition Rate of Compound (25R)-5 and Intermediates against Various Cancer Cell Lines
The following table presents the percentage of growth inhibition at a concentration of 20 µM after 48 hours of treatment.[2]
| Cell Line | Cancer Type | Compound 8 (%) | Compound 11 (%) | Compound 13 (%) | Compound (25R)-5 (%) |
| K-562 | Leukemia | 25 | 22 | 15 | 30 |
| A549 | Lung Adenocarcinoma | 53 | 45 | 38 | 42 |
| HCT 116 | Colorectal Carcinoma | 65 | 58 | 45 | 55 |
| MKN-45 | Gastric Cancer | 52 | 48 | 35 | 50 |
| PATU8988T | Pancreatic Cancer | 55 | 51 | 42 | 53 |
| A-375 | Melanoma | >70 | >70 | >70 | >70 |
| 5637 (HTB-9) | Bladder Cancer | >70 | >70 | >70 | >70 |
| HepG2 | Hepatic Cancer | >70 | >70 | >70 | >70 |
| HeLa | Cervical Cancer | 28 | 25 | 18 | 32 |
| TE-1 | Esophageal Cancer | 35 | 31 | 22 | 38 |
| GBC-SD | Gallbladder Cancer | 41 | 38 | 29 | 45 |
| MCF7 | Breast Cancer | 33 | 29 | 21 | 36 |
| SF126 | Glioblastoma | 22 | 19 | 12 | 25 |
| DU145 | Prostate Cancer | 38 | 34 | 25 | 40 |
| CAL-62 | Anaplastic Thyroid Cancer | 45 | 41 | 32 | 48 |
| HOS | Osteosarcoma | 29 | 26 | 19 | 33 |
| 293T | Embryonic Kidney | 15 | 12 | 8 | 18 |
| L-02 | Normal Human Liver | <10 | <10 | <10 | <10 |
IC50 Values of Compound (25R)-5 and Intermediates
The half-maximal inhibitory concentration (IC50) values were determined for the most sensitive cell lines.
| Compound | 5637 (HTB-9) IC50 (µM) | HepG2 IC50 (µM) |
| Compound 8 | 5.8 | 12.0 |
| Compound 11 | 3.0 | 5.6 |
| Compound (25R)-5 | 4.8 | 15.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of Compound (25R)-5.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of Compound (25R)-5 on cancer cell lines.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of Compound (25R)-5 for 48 hours.
-
CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The inhibition rate was calculated using the formula: Inhibition Rate (%) = (1 - (OD_treated - OD_blank) / (OD_control - OD_blank)) * 100
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by Compound (25R)-5.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: 5637 (HTB-9) cells were treated with different concentrations of Compound (25R)-5 for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed twice with cold PBS.
-
Cell Staining: The cell pellet was resuspended in 1X Binding Buffer. Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Signaling Pathways and Visualizations
Preliminary evidence suggests that Compound (25R)-5 induces apoptosis in cancer cells.[1] Based on studies of structurally similar cholestane (B1235564) derivatives, a proposed mechanism of action involves the intrinsic (mitochondrial) pathway of apoptosis.[3][4]
Proposed Apoptotic Signaling Pathway of Compound (25R)-5
The diagram below illustrates the hypothesized signaling cascade initiated by Compound (25R)-5, leading to apoptosis. This pathway involves the regulation of Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines the general workflow for assessing the anti-cancer efficacy of a test compound like Compound (25R)-5.
Discussion and Future Directions
The preliminary data indicate that Compound (25R)-5 exhibits selective cytotoxicity against several human cancer cell lines, with notable activity against bladder and hepatic cancers.[1] The induction of apoptosis appears to be a key mechanism of its anti-cancer effect.
Further studies are warranted to fully elucidate the molecular targets of Compound (25R)-5 and to confirm the proposed signaling pathway. Western blot analysis of Bcl-2 family proteins and caspase activation would provide more direct evidence for the intrinsic apoptosis pathway. Additionally, in vivo studies using animal models are necessary to evaluate the therapeutic potential and safety profile of Compound (25R)-5.
The structural similarity of Compound (25R)-5 to other cholestane derivatives that have been shown to induce pyroptosis, an inflammatory form of cell death, suggests another potential avenue of investigation.[5] Exploring the role of the caspase-3/GSDME pathway could provide a more complete understanding of the compound's mechanism of action.
Conclusion
Compound (25R)-5 demonstrates promising anti-cancer efficacy in preliminary in vitro studies. Its ability to induce apoptosis in a variety of cancer cell lines, coupled with its selectivity over normal cells, makes it a compelling candidate for further preclinical development. The data and protocols presented in this guide provide a solid foundation for future research aimed at translating these initial findings into potential therapeutic applications.
References
- 1. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-apoptotic phenotypes of cholestan-3β,5α,6β-triol-resistant human cholangiocytes: characteristics contributing to the genesis of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic phenotypes of cholestan-3β,5α,6β-triol-resistant human cholangiocytes: characteristics contributing to the genesis of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CB1 Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Type 1 (CB1) receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[1][2] It is a key component of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including appetite, energy metabolism, and mood.[3][4] CB1 receptor agonists are known to increase appetite and food intake.[5][6][7] Conversely, antagonists of the CB1 receptor have been investigated for their potential as therapeutic agents for the treatment of obesity and metabolic disorders.[3][4]
This document provides detailed application notes and protocols for the in vivo use of "CB1 Antagonist 5," a representative selective CB1 receptor antagonist. The information is based on studies of well-characterized CB1 antagonists, such as Rimonabant (SR141716A), and is intended to guide researchers in designing and conducting their own in vivo experiments.
Signaling Pathways
Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-AG) initiates several intracellular signaling cascades.[1][3] CB1 receptors are primarily coupled to inhibitory G-proteins (Gi/o).[1][2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][8] The βγ subunits of the G-protein can also directly modulate ion channels, leading to the inhibition of calcium channels and activation of potassium channels.[1][8] Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38 MAPK, and JNK, which are involved in regulating gene expression and cell fate.[1]
This compound acts by blocking the binding of endogenous cannabinoids to the CB1 receptor, thereby preventing the initiation of these downstream signaling events. Some CB1 antagonists may also exhibit inverse agonist properties, meaning they can inhibit the constitutive activity of the receptor in the absence of an agonist.[9]
Data Presentation
The following tables summarize quantitative data from representative in vivo studies on the effects of CB1 antagonist administration in rodents.
Table 1: Effects of this compound on Food Intake and Body Weight
| Animal Model | Compound | Dose | Route | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Diet-Induced Obese Mice | SR141716A | 10 mg/kg/day | Oral | 5 weeks | Transient reduction (-48% in week 1) | Sustained reduction (-20%) | [10] |
| Lean and DIO Rats | Rimonabant | 5 µ g/rat/day | Central | 6 days | Decreased | Decreased | [11] |
| Rats | AM4113 | 10 & 20 mg/kg | i.p. | Single dose | Dose-dependent reduction | Dose-dependent reduction in weight gain | [9] |
| Sprague-Dawley Rats | SR141716A | 3 mg/kg | i.p. | Acute | - | - | [12] |
| Obese Zucker Rats | Rimonabant | Not specified | Not specified | Long-term | Decreased | Decreased | [13] |
Table 2: Effects of this compound on Locomotor Activity
| Animal Model | Compound | Dose | Route | Effect on Locomotor Activity | Reference |
| Rats | SR141716A | 3 mg/kg | i.p. | Significant increase in horizontal locomotor activity | [12] |
| OBX-Rats | SR141716A | Not specified | Intragastric | Stimulating effects | [14] |
| CB1 +/+ Mice | SR141716A | 3 or 10 mg/kg | i.p. | Significantly inhibited | [15] |
| Mice | SR141716A | Not specified | i.p. | Attenuated d-amphetamine and PCP-induced hyperlocomotion | [16] |
Table 3: Effects of this compound on Metabolic Parameters
| Animal Model | Compound | Dose | Route | Duration | Effects on Metabolic Parameters | Reference |
| Diet-Induced Obese Mice | SR141716A | 10 mg/kg/day | Oral | 5 weeks | Corrected insulin (B600854) resistance; Lowered plasma leptin, insulin, and free fatty acids | [10] |
| Diet-Induced Obese Rats | Rimonabant | Not specified | Peripheral | Not specified | Enhanced insulin sensitivity and skeletal muscle glucose uptake; Decreased hepatic glucose production | [11][17] |
| Obese Zucker Rats | Rimonabant | Not specified | Not specified | Long-term | Decreased plasma cholesterol; Reduced hepatic steatosis | [13] |
Experimental Protocols
Protocol 1: Assessment of Effects on Food Intake and Body Weight in Diet-Induced Obese Mice
Objective: To evaluate the effect of chronic oral administration of this compound on food consumption and body weight in a model of diet-induced obesity.
Materials:
-
Male C57BL/6 mice
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal scale
-
Metabolic cages (optional, for precise food intake measurement)
Procedure:
-
Induction of Obesity: Wean male C57BL/6 mice and house them in groups. Feed them a high-fat diet for 8-12 weeks to induce obesity. A control group should be fed standard chow.
-
Acclimation and Baseline Measurement: Acclimate the obese mice to single housing and handling for oral gavage with the vehicle for one week. Record baseline body weight and daily food intake for at least 3 consecutive days before starting the treatment.
-
Treatment Administration: Randomly assign the obese mice to two groups: a vehicle control group and a this compound treatment group. Prepare this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose). Administer the compound or vehicle orally once daily for the duration of the study (e.g., 5 weeks).[10]
-
Data Collection: Measure body weight and food intake daily at the same time.
-
Data Analysis: Analyze the data for changes in body weight and cumulative food intake over the treatment period. Statistical analysis can be performed using a two-way ANOVA with repeated measures.
Protocol 2: Assessment of Effects on Locomotor Activity in Rats
Objective: To evaluate the acute effects of intraperitoneally administered this compound on spontaneous locomotor activity.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline containing 0.3% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate the rats to the experimental room for at least one hour before testing. Habituate each rat to the open-field chamber for 30-60 minutes on the day before the experiment.
-
Baseline Activity: On the day of the experiment, place the rats in the activity chambers and record their locomotor activity for a baseline period (e.g., 30 minutes).
-
Treatment Administration: Remove the rats from the chambers and administer this compound (e.g., 3 mg/kg) or vehicle via i.p. injection.[12]
-
Post-injection Monitoring: Immediately return the rats to the activity chambers and record locomotor activity for a set period (e.g., 60-120 minutes).
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control group.
Conclusion
This compound represents a class of compounds with significant potential for modulating energy balance and metabolism. The protocols and data presented here provide a framework for researchers to investigate the in vivo effects of such antagonists. Careful consideration of the animal model, dose, route of administration, and duration of treatment is crucial for obtaining robust and reproducible results. Further studies may also explore the effects of this compound on other physiological processes and its potential therapeutic applications.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neutral cannabinoid CB1 receptor antagonist A M4113 regulates body weight through changes in energy intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB1 antagonists SR 141716A and AM 251 suppress food intake and food-reinforced behavior in a variety of tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothalamic cannabinoid signaling: Consequences for eating behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SR141716A induces in rats a behavioral pattern opposite to that of CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cannabinoid CB1 receptor antagonist SR141716A (Rimonabant) enhances the metabolic benefits of long-term treatment with oleoylethanolamide in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CB1-receptor antagonist SR-141716A modulates locomotor activity in OBX-rats [journal-imab-bg.org]
- 15. researchgate.net [researchgate.net]
- 16. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for CB1 Antagonist Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the dosage and administration of Cannabinoid Receptor 1 (CB1) antagonists in mice. The information is intended to guide researchers in designing and executing in vivo studies to investigate the physiological and behavioral effects of blocking the CB1 receptor.
Commonly Used CB1 Antagonists and Dosage Summary
Several CB1 antagonists are frequently used in preclinical research. The table below summarizes typical dosage ranges for some of the most common compounds, along with their observed effects in mice.
| Compound | Administration Route | Dosage Range (mg/kg) | Observed Effects | Mouse Strain |
| AM251 | Intraperitoneal (i.p.) | 0.5 - 6 | Suppression of food intake, reduction in body weight, anxiogenic-like effects, increased upper gastrointestinal transit.[1][2][3][4] | Wild-type, MOR-/-, Swiss-Webster |
| Intraperitoneal (i.p.) | 1.5 - 3.0 | Anxiogenic-like effects in plus-maze test.[4] | Swiss-Webster | |
| Intraperitoneal (i.p.) | 3 | ~8% reduction in body weight over 9 days.[1][2] | Wild-type, MOR-/- | |
| Rimonabant (B1662492) (SR141716A) | Intraperitoneal (i.p.) | 1 - 10 | Decreased locomotor activity, blockade of morphine-induced behavioral sensitization.[5] | Swiss |
| Oral Gavage | 10 | Reduction in body weight and improvement in metabolic parameters in diet-induced obese mice.[6][7] | C57BL/6 | |
| Intraperitoneal (i.p.) | 10 | Increased locomotor activity.[8][9] | Not Specified | |
| Taranabant | Intraperitoneal (i.p.) | 0.1 - 3 | Increased gastrointestinal transit and antinociceptive effects.[10] | Not Specified |
| Oral (p.o.) | 3 | Increased gastrointestinal transit and antinociceptive effects.[10] | Not Specified |
Experimental Protocols
Vehicle Preparation
CB1 antagonists are often poorly soluble in aqueous solutions and require a specific vehicle for proper dissolution and administration.
Protocol 1: Vehicle for Intraperitoneal (i.p.) Injection of AM251 [1]
Materials:
-
AM251 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
Procedure:
-
Accurately weigh the required amount of AM251 powder.
-
Dissolve the AM251 powder in a small volume of DMSO. The final concentration of DMSO in the vehicle should be kept low (typically 5-10%) to minimize toxicity. Vortex until fully dissolved.[1]
-
Add Tween 80 to the DMSO-AM251 solution to a final concentration of 5-10%. Tween 80 acts as a surfactant. Vortex the mixture.[1]
-
Slowly add sterile 0.9% saline to the mixture while vortexing to reach the final desired volume and concentration. Add the saline dropwise to prevent precipitation.[1]
-
Vortex the final solution vigorously for 1-2 minutes to ensure a homogenous suspension.[1] Gentle warming or brief sonication can be used if precipitation occurs.[1]
-
Prepare the solution fresh on the day of injection.[1]
Protocol 2: Vehicle for Intraperitoneal (i.p.) Injection of Rimonabant [5]
Materials:
-
Rimonabant (SR141716A) powder
-
Tween 80
-
Distilled water
Procedure:
-
Dissolve the Rimonabant powder in 1% Tween 80.
-
Dilute the solution with distilled water to the final desired concentration.[5]
-
The control vehicle solution is 1% Tween 80 in distilled water.[5]
Protocol 3: Vehicle for Oral Gavage of Rimonabant [6][7]
Materials:
-
Rimonabant powder
-
Tween 80
-
Distilled water or 0.9% NaCl (saline)
Procedure:
-
Dissolve Rimonabant in 0.1% Tween 80 in distilled water.[6][7]
-
Sonify the solution on ice for 20 seconds before administration.[6]
Administration Procedures
Protocol 4: Intraperitoneal (i.p.) Injection in Mice [1][11]
Materials:
-
Prepared CB1 antagonist solution
-
Sterile 1 ml syringes
-
Sterile 25-27 gauge needles
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse. A common method is to grasp the loose skin over the neck and back (scruffing) and secure the tail.[1]
-
Injection Site Identification: The preferred site for i.p. injection is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[1]
-
Site Disinfection: Clean the injection site with a 70% ethanol wipe and allow it to dry.[1]
-
Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.[1]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. No blood or other fluids should appear in the syringe hub.[1]
-
Injection: If aspiration is clear, slowly and steadily inject the solution. The typical injection volume for a mouse is 5-10 ml/kg.[1]
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions.[1]
Protocol 5: Oral Gavage in Mice [6][12]
Materials:
-
Prepared CB1 antagonist solution
-
Gavage needle (feeding tube)
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to prevent movement of the head.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouth and pass it down the esophagus into the stomach. Ensure the needle does not enter the trachea.[12]
-
Administration: Slowly deliver the drug solution.[12]
-
Needle Removal: Gently remove the gavage needle.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress.
Signaling Pathways and Experimental Workflow
CB1 Receptor Signaling Pathway with Antagonist
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[13][14] Upon activation by endocannabinoids, it initiates a signaling cascade that is blocked by CB1 antagonists or inverse agonists.
Caption: CB1 receptor signaling pathway and the inhibitory action of an antagonist.
General Experimental Workflow for a CB1 Antagonist Study in Mice
The following diagram outlines a typical workflow for an in vivo study investigating the effects of a CB1 antagonist in mice.
Caption: A generalized workflow for in vivo experiments with CB1 antagonists in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 4. Anxiogenic profile of AM-251, a selective cannabinoid CB1 receptor antagonist, in plus-maze-naïve and plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Context-dependent effects of the CB1 receptor antagonist rimonabant on morphine-induced behavioral sensitization in female mice [frontiersin.org]
- 6. Rimonabant Improves Oxidative/Nitrosative Stress in Mice with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociable effects of CB1 receptor blockade on anxiety-like and consummatory behaviors in the novelty-induced hypophagia test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LOCAL PRETREATMENT WITH THE CANNABINOID CB1 RECEPTOR ANTAGONIST AM251 ATTENUATES METHAMPHETAMINE INTRA-ACCUMBENS SELF-ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preparing CB1 Antagonist Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions for common Cannabinoid Receptor 1 (CB1) antagonists. Accurate preparation of these solutions is critical for ensuring the reliability and reproducibility of experimental results in research and drug development.
Introduction
CB1 receptor antagonists are invaluable tools for studying the endocannabinoid system and for the development of therapeutics targeting a variety of disorders. The lipophilic nature of many of these compounds presents challenges for their solubilization in aqueous solutions. Therefore, the preparation of concentrated stock solutions in organic solvents is a standard and essential laboratory practice. These application notes provide optimized protocols for two widely used CB1 antagonists, Rimonabant (SR141716) and AM251.
Quantitative Data Summary
The following tables summarize key quantitative data for Rimonabant and AM251, essential for accurate stock solution preparation.
Table 1: Properties of Common CB1 Antagonists
| Property | Rimonabant (SR141716) | AM251 |
| Molecular Weight ( g/mol ) | 463.8 | 555.24[1] |
| CB1 Receptor Kᵢ (nM) | 1.8 - 5.6[2][3] | 7.49[1] |
| CB1 Receptor IC₅₀ (nM) | ~20,000 (basal [³⁵S]GTPγS binding)[3] | 8[1] |
| Selectivity | >1000-fold for CB1 over CB2[2] | ~306-fold for CB1 over CB2[1][4] |
Table 2: Solubility of Common CB1 Antagonists
| Solvent | Rimonabant (SR141716) | AM251 |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[2], 100 mg/mL (199.9 mM)[5] | 25 mg/mL[6], 55.52 mg/mL (100 mM)[1] |
| Ethanol | ~30 mg/mL[2] | ~14 mg/mL[6], 13.88 mg/mL (25 mM)[1] |
| Dimethyl Formamide (DMF) | ~20 mg/mL[2] | 10 mg/mL[6] |
| Aqueous Buffers | Sparingly soluble[2] | Sparingly soluble[6] |
Experimental Protocols
General Safety Precautions
-
Always handle chemical reagents in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each compound before use.
Preparation of a 10 mM Rimonabant Stock Solution in DMSO
Materials:
-
Rimonabant powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile amber vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.64 mg of Rimonabant (MW: 463.8 g/mol ) in 1 mL of DMSO. For other volumes, use the following formula: Mass (mg) = 10 mM * Volume (L) * 463.8 g/mol
-
Weighing: Accurately weigh the desired amount of Rimonabant powder and transfer it to a sterile amber vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the Rimonabant is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or -80°C for up to one year.[3]
Preparation of a 10 mM AM251 Stock Solution in DMSO
Materials:
-
AM251 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile amber vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you would dissolve 5.55 mg of AM251 in 1 mL of DMSO.[1] For a 5 mg vial of AM251, dissolve it in approximately 900 µL of DMSO to achieve a 10 mM concentration.[7] Volume of DMSO (mL) = [Mass of AM251 (mg) / 555.24 ( g/mol )] / 10 (mmol/L)
-
Weighing: Accurately weigh the desired amount of AM251 powder and transfer it to a sterile amber vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle heating can be applied.[4]
-
Storage: Store the stock solution in aliquots at -20°C.[7]
Preparation of Working Solutions
Important Considerations:
-
CB1 antagonists have limited solubility in aqueous media and can precipitate out of solution.[1][4]
-
The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤ 0.1% - 0.5%) to avoid solvent-induced cellular toxicity.[7]
Procedure:
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired sterile cell culture medium or assay buffer to achieve the final working concentration.
-
Mixing: Gently mix the working solution before adding it to your experimental setup.
-
Immediate Use: It is recommended to use the freshly prepared aqueous working solutions immediately to avoid precipitation.[4][6]
Diagrams
Caption: Experimental workflow for preparing CB1 antagonist stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Characterization of Compound 25 Binding to the P2Y12 Receptor Using Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound 25 is a potent and reversible antagonist of the P2Y12 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in platelet aggregation.[1] Understanding the binding characteristics of Compound 25 to the P2Y12 receptor is essential for its development as a therapeutic agent. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[2][3][4] These application notes provide a detailed protocol for performing saturation and competition radioligand binding assays to determine the binding affinity (Kd and Ki) of Compound 25 for the P2Y12 receptor.
Data Presentation
Table 1: Binding Affinity of Compound 25 and Reference Ligands for the P2Y12 Receptor
| Compound | Assay Type | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| Compound 25 | Competition | [³H]-Prasugrel Metabolite | Human Platelet Membranes | Data to be determined | Data to be determined | N/A |
| Ticagrelor | Competition | [³H]-Prasugrel Metabolite | Human P2Y12 Receptor | 12 | 21 | Published Literature |
| Cangrelor | Competition | [³H]-Prasugrel Metabolite | Human P2Y12 Receptor | 1.9 | 3.5 | Published Literature |
Note: The Ki and IC50 values for Compound 25 are hypothetical and represent the data to be obtained from the described experiments.
Experimental Protocols
Membrane Preparation from P2Y12-Expressing Cells
This protocol describes the preparation of cell membranes enriched with the P2Y12 receptor.
Materials:
-
P2Y12-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Cell scrapers
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose (B13894) solution (10% in Lysis Buffer)
-
Ultracentrifuge and tubes
-
BCA Protein Assay Kit
Procedure:
-
Grow P2Y12-expressing cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells into ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in Lysis Buffer containing 10% sucrose for cryopreservation.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[2][3]
Materials:
-
P2Y12 receptor-containing membranes
-
Radioligand (e.g., [³H]-Prasugrel Metabolite)
-
Unlabeled competitor (e.g., Ticagrelor) for non-specific binding determination
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.1 to 50 nM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand dilution, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM Ticagrelor), 50 µL of radioligand dilution, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.
Competition Radioligand Binding Assay
This assay is used to determine the inhibitory constant (Ki) of Compound 25 by measuring its ability to compete with a fixed concentration of radioligand for binding to the P2Y12 receptor.[2][3]
Materials:
-
Same as for the Saturation Binding Assay
-
Compound 25
Procedure:
-
Prepare serial dilutions of Compound 25 in Assay Buffer. A typical concentration range would be 0.01 nM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of a fixed concentration of radioligand (typically at its Kd value), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM Ticagrelor), 50 µL of the fixed concentration of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of Compound 25 dilution, 50 µL of the fixed concentration of radioligand, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[5]
-
Terminate the binding reaction by rapid filtration and wash the filters as described in the saturation assay protocol.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of Compound 25.
-
Analyze the data using non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[6]
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified P2Y12 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Potent and Selective CB1 Antagonists in Behavioral Neuroscience
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabinoid type 1 (CB1) receptors, predominantly expressed in the central nervous system, are key components of the endocannabinoid system, which modulates a wide range of physiological processes including appetite, pain, mood, and memory.[1][2] CB1 receptor antagonists are molecules that bind to these receptors and block the effects of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous cannabinoids (like THC).[1] This blockade can have significant effects on behavior, making CB1 antagonists valuable tools in behavioral neuroscience research and potential therapeutic agents for various disorders.[1]
This document provides an overview of the application of potent and selective CB1 antagonists in behavioral neuroscience, with a focus on experimental protocols and data presentation. While several such antagonists have been developed, this document will use Rimonabant (SR141716A), a well-characterized CB1 inverse agonist/antagonist, as a primary example, with data from other antagonists included for comparison.[3][4][5]
Applications in Behavioral Neuroscience
The investigation of CB1 receptor antagonists spans several key areas of behavioral research:
-
Appetite and Feeding Behavior: CB1 antagonists have been extensively studied for their anorectic effects.[6][7] They have been shown to reduce food intake and body weight in animal models of obesity.[8][9] The withdrawal of Rimonabant from the European market due to psychiatric side effects has spurred the development of peripherally restricted CB1 antagonists to mitigate central nervous system effects while retaining metabolic benefits.[3][8]
-
Substance Abuse and Addiction: The endocannabinoid system is implicated in the rewarding effects of drugs of abuse. CB1 antagonists have been shown to reduce the self-administration of and preference for various substances, including alcohol, nicotine, and opioids, in preclinical models.[4][10] They are being investigated as potential treatments for addiction.[1]
-
Anxiety and Depression: The role of the CB1 system in mood regulation is complex. While Rimonabant was withdrawn due to concerns about anxiety and depression, the effects of other CB1 antagonists, particularly neutral antagonists, are still under investigation for their potential therapeutic applications in mood disorders.[7][11]
-
Learning and Memory: CB1 receptor activation is known to impair cognitive function. Conversely, CB1 antagonists have been explored for their potential to enhance cognitive processes, particularly in models of cognitive deficit.[11]
-
Pain Perception: The endocannabinoid system plays a significant role in pain modulation. While CB1 agonists are known for their analgesic properties, antagonists are used to probe the involvement of the endocannabinoid system in different pain states.[12]
Data Presentation
The following tables summarize key quantitative data for selected CB1 antagonists.
Table 1: In Vitro Binding Affinities of Selected CB1 Antagonists
| Compound | Receptor | Ki (nM) | Species | Reference |
| Rimonabant (SR141716A) | CB1 | 7.3 ± 0.97 | Rat | [13] |
| AM251 | CB1 | 7.49 | Human | N/A |
| AM4113 | CB1 | 1.8 | Mouse | N/A |
| PF-514273 | CB1 | ~1 | Human | [4] |
| 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-propylcarbonyl-1,2,3-triazole (31a) | CB1 | 4.6 | N/A | [5] |
| BNS808 | CB1 | 0.7 | Mouse/Human | [14] |
| CP-945,598 | CB1 | 0.7 | Human | [15] |
| Amauromine (1) | CB1 | 178 | Human | [2] |
Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: Effective Doses of CB1 Antagonists in Behavioral Paradigms
| Compound | Behavioral Assay | Species | Dose Range | Effect | Reference |
| Rimonabant (SR141716A) | Alcohol Self-Administration | sP Rats | 1.25 - 5 mg/kg, i.p. | Reduction in alcohol intake | [10] |
| Rimonabant (SR141716A) | Empathic Pain Model | Rats | 1 mg/kg, i.p. | Reversal of social and cognitive deficits | [16] |
| Rimonabant (SR141716A) | Capsaicin-induced Nociception | Mice | 0.03 - 3 mg/kg, i.p. | Antinociceptive | [12] |
| PF-514273 | Ethanol (B145695) Conditioned Place Preference | DBA/2J Mice | 1 - 10 mg/kg, i.p. | No effect on acquisition or expression | [4] |
| AM251 | Food-Reinforced Lever Pressing | Rats | 1.0 - 3.0 mg/kg, i.p. | Decrease in lever pressing | [6] |
| AM4113 | Food-Reinforced Lever Pressing | Rats | 1.0 - 3.0 mg/kg, i.p. | Decrease in lever pressing | [6] |
| Triazole ester 31a | Locomotor Activity (WIN55,212-2 induced) | N/A | N/A | Blocked locomotor-reducing effects | [5] |
Doses are typically administered intraperitoneally (i.p.). The effective dose can vary depending on the specific behavioral paradigm and animal model.
Experimental Protocols
Conditioned Place Preference (CPP) for Ethanol Reward
Objective: To assess the effect of a CB1 antagonist on the rewarding properties of ethanol.[4]
Materials:
-
Conditioning apparatus with at least two distinct compartments (differentiated by visual and tactile cues).
-
Ethanol solution (e.g., 2 g/kg).
-
Saline solution (vehicle).
-
CB1 antagonist (e.g., PF-514273) dissolved in an appropriate vehicle.
-
Experimental animals (e.g., DBA/2J mice).[4]
Protocol:
-
Pre-conditioning Phase (Day 1): Allow each animal to freely explore the entire apparatus for a 15-minute session. Record the time spent in each compartment to establish baseline preference.
-
Conditioning Phase (Days 2-9):
-
On alternate days, administer the CB1 antagonist (or its vehicle) 30 minutes prior to an injection of ethanol (i.p.). Immediately confine the animal to one of the compartments for a set duration (e.g., 5 minutes).
-
On the intervening days, administer the CB1 antagonist vehicle followed by a saline injection (i.p.) and confine the animal to the other compartment for the same duration.
-
The compartment paired with ethanol is counterbalanced across subjects.
-
-
Test Phase (Day 10): Administer the CB1 antagonist (or its vehicle) 30 minutes before placing the animal in the apparatus with free access to both compartments for a 15-minute session. Record the time spent in each compartment.
Data Analysis: A preference score is calculated as the time spent in the ethanol-paired compartment minus the time spent in the saline-paired compartment. A significant preference for the ethanol-paired compartment indicates a conditioned reward. The effect of the CB1 antagonist is determined by comparing the preference scores between the antagonist-treated and vehicle-treated groups.
Operant Self-Administration of Alcohol
Objective: To evaluate the effect of a CB1 antagonist on the motivation to consume alcohol.[10]
Materials:
-
Operant conditioning chambers equipped with two levers.
-
Alcohol solution (e.g., 15% v/v).[10]
-
Water.
-
CB1 antagonist (e.g., Rimonabant).
-
Experimental animals (e.g., Sardinian alcohol-preferring (sP) rats).[10]
Protocol:
-
Training Phase: Train food-deprived rats to press a lever for food pellets on a fixed-ratio (FR) schedule (e.g., FR4).
-
Acquisition of Alcohol Self-Administration:
-
Replace food pellets with access to the alcohol solution upon completion of the FR schedule. One lever delivers alcohol, while the other is inactive.
-
Sessions are typically 30 minutes daily.
-
Continue until stable lever pressing for alcohol is established.
-
-
Treatment Phase:
-
Once a stable baseline of alcohol self-administration is achieved, administer the CB1 antagonist (e.g., Rimonabant, 1.25-5 mg/kg, i.p.) or vehicle prior to the session.
-
A within-subjects design is often used, where each animal receives all doses of the antagonist in a counterbalanced order.
-
Data Analysis: The primary dependent variable is the number of lever presses on the active lever. A significant reduction in lever pressing in the antagonist-treated group compared to the vehicle group indicates that the antagonist reduces the motivation to self-administer alcohol.
Visualization of Pathways and Workflows
Caption: CB1 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Conditioned Place Preference.
References
- 1. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Identification of a Potent and Selective Cannabinoid CB1 Receptor Antagonist from Auxarthron reticulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Design, Synthesis and Biological Evaluation of Novel Cannabinoid Antag" by Abha Verma [scholarworks.uno.edu]
- 6. Cannabinoid CB1 antagonists and dopamine antagonists produce different effects on a task involving response allocation and effort-related choice in food-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. benthamopenarchives.com [benthamopenarchives.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Constitutive Activity at the Cannabinoid CB1 Receptor Is Required for Behavioral Response to Noxious Chemical Stimulation of TRPV1: Antinociceptive Actions of CB1 Inverse Agonists | Journal of Neuroscience [jneurosci.org]
- 13. Discovery of Potent Dual PPARα Agonists/CB1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CB1 receptor antagonism reverses social and cognitive deficits induced by repeated exposure to distressed conspecifics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Metabolic Disorders Using CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Cannabinoid Receptor 1 (CB1R) antagonists as research tools for investigating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). While the specific compound "CB1 antagonist 5" (1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione) has been identified, its application in in vivo metabolic studies is not well-documented. Therefore, this document will focus on the principles of CB1R antagonism using well-characterized compounds, Rimonabant (for clinical context) and the peripherally restricted antagonist AM6545 (for preclinical research), as illustrative examples.
Introduction to CB1 Receptor Antagonism in Metabolic Regulation
The endocannabinoid system (ECS) is a crucial regulator of energy homeostasis, and its overactivation is associated with the pathogenesis of metabolic syndrome.[1][2] The CB1 receptor, a key component of the ECS, is widely expressed in the central nervous system and peripheral tissues integral to metabolism, including the liver, adipose tissue, skeletal muscle, and pancreas.[3] Antagonism of the CB1 receptor has emerged as a promising therapeutic strategy to address metabolic dysregulation. By blocking the effects of endogenous cannabinoids, CB1R antagonists can influence appetite, energy expenditure, and glucose and lipid metabolism.[3][4]
I. Preclinical Research Applications using AM6545
AM6545 is a peripherally restricted, neutral CB1 receptor antagonist, making it a valuable tool for distinguishing the peripheral metabolic effects of CB1R blockade from its central effects on appetite, thereby reducing the potential for neuropsychiatric side effects observed with brain-penetrant antagonists like Rimonabant.[5][6]
A. Investigating Obesity and Adiposity
In preclinical models of diet-induced obesity (DIO), AM6545 has been shown to reduce body weight and adiposity.[7][8]
Table 1: Effects of AM6545 on Body Weight and Adipose Tissue in a Mouse Model of Diet-Induced Obesity
| Parameter | Vehicle Control | AM6545 (10 mg/kg/day) | Reference |
| Body Weight Change | Gain | Significant Reduction | [7][8] |
| Adiposity Index | Increased | Significantly Reduced | [7][8] |
| Adipocyte Size | Enlarged | Significantly Reduced | [7] |
B. Studying Type 2 Diabetes and Insulin (B600854) Resistance
AM6545 improves glucose homeostasis and insulin sensitivity in animal models of metabolic syndrome.[7][8]
Table 2: Effects of AM6545 on Glucose Metabolism in a Mouse Model of Diet-Induced Obesity
| Parameter | Vehicle Control | AM6545 (10 mg/kg/day) | Reference |
| Fasting Blood Glucose | Elevated | Significantly Reduced | [7] |
| Fasting Insulin | Elevated | Significantly Reduced | [7] |
| Glucose Tolerance (OGTT) | Impaired | Significantly Improved | [7] |
C. Researching Non-Alcoholic Fatty Liver Disease (NAFLD)
CB1R antagonism with peripherally restricted agents can ameliorate hepatic steatosis and improve liver function markers.[6][9]
Table 3: Effects of AM6545 on Liver Parameters in a Mouse Model of Diet-Induced Obesity
| Parameter | Vehicle Control | AM6545 (10 mg/kg/day) | Reference |
| Liver Weight | Increased | Significantly Reduced | [6] |
| Hepatic Triglyceride Content | Elevated | Significantly Reduced | [9] |
| Plasma ALT Levels | Elevated | Significantly Reduced | [9] |
| Plasma AST Levels | Elevated | Significantly Reduced | [9] |
II. Clinical Research Context with Rimonabant
Rimonabant was the first-in-class CB1R antagonist approved for the treatment of obesity. Although withdrawn from the market due to psychiatric side effects, the data from its clinical trials (the RIO programme) provide valuable insights into the effects of systemic CB1R blockade in humans.[1][2][10]
Table 4: Summary of Rimonabant's Effects on Metabolic Parameters in Overweight/Obese Patients (RIO Studies)
| Parameter | Placebo | Rimonabant (20 mg/day) | Reference |
| Body Weight Change (1 year) | -1.6 kg | -6.3 kg | [5] |
| Waist Circumference Change (1 year) | -2.5 cm | -6.1 cm | [5] |
| HDL Cholesterol Change (1 year) | +5.4% | +12.6% | [5] |
| Triglyceride Change (1 year) | +7.9% | -5.3% | [5] |
| HbA1c Reduction (in diabetic patients) | - | ~0.7% | [11] |
III. Experimental Protocols
A. Preclinical In Vivo Study Workflow
B. Detailed Protocol: Oral Glucose Tolerance Test (OGTT) in Mice[11][12]
-
Fasting: Fast mice for 5-6 hours prior to the test by removing food but allowing access to water.[11]
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) by tail tipping. Measure blood glucose using a glucometer. For plasma insulin, collect a larger sample in an EDTA-coated tube.[11]
-
Glucose Administration: Administer a 20% dextrose solution orally via gavage at a dose of 2 g/kg of body weight.[11] The volume to be administered can be calculated as: Volume (µl) = 10 x Body Weight (g).[11]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]
-
Analysis: Measure blood glucose at each time point. Centrifuge the EDTA-coated tubes to separate plasma and store at -80°C for subsequent insulin analysis (e.g., by ELISA).
-
Data Interpretation: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Improved glucose tolerance is indicated by a lower glucose peak and a smaller AUC.
C. Detailed Protocol: Tissue Harvesting and Lipid Analysis[13]
-
Euthanasia and Perfusion: Euthanize the mouse via an approved method. Perfuse the circulatory system with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Tissue Collection: Rapidly dissect the liver and adipose tissue depots. Weigh the tissues.
-
Snap-Freezing: Immediately snap-freeze the tissue samples in liquid nitrogen to halt metabolic processes. Store at -80°C until analysis.
-
Tissue Homogenization: Homogenize a weighed portion of the frozen tissue in a suitable buffer.
-
Lipid Extraction (Folch Method): a. Add a 2:1 chloroform:methanol mixture to the tissue homogenate. b. Vortex thoroughly and incubate to allow for lipid extraction. c. Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. d. Centrifuge to separate the aqueous (upper) and organic (lower) phases. e. Carefully collect the lower organic phase containing the lipids.
-
Lipid Quantification: Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent. Quantify triglyceride and total cholesterol levels using commercially available colorimetric assay kits.
IV. Signaling Pathways
CB1 receptor antagonism impacts multiple downstream signaling pathways involved in metabolic regulation.
CB1 receptor activation typically inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.[3] Antagonism of the CB1 receptor can therefore lead to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). This can, in turn, activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK promotes fatty acid oxidation and inhibits lipogenesis by suppressing the expression of key lipogenic transcription factors like SREBP-1c and their downstream targets, acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[2] Furthermore, CB1 receptor blockade can enhance insulin signaling pathways, potentially through the mTORC2/Akt axis, leading to suppressed gluconeogenesis and increased glucose uptake.[2]
References
- 1. protocols.io [protocols.io]
- 2. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB(1) receptor antagonism: biological basis for metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 11. vmmpc.org [vmmpc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing CB1 Receptor Occupancy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, is a G-protein-coupled receptor predominantly expressed in the central nervous system.[1][2] It plays a crucial role in modulating a wide range of physiological processes, including mood, cognition, memory, and appetite.[3][4] As such, the CB1 receptor is a significant pharmacological target for the treatment of various disorders, including obesity, metabolic syndrome, and neuropsychiatric conditions.[3][5]
Assessing the in vivo occupancy of CB1 receptors by drug candidates is a critical step in the development of novel therapeutics. Receptor occupancy studies provide invaluable information on the dose-dependent engagement of a drug with its target, helping to establish a relationship between drug concentration and pharmacological effect.[6][7] This information is essential for optimizing dosing regimens and predicting clinical efficacy. The primary methods for in vivo assessment of CB1 receptor occupancy are non-invasive neuroimaging techniques, namely Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[8][9][10]
This document provides detailed application notes and protocols for assessing CB1 receptor occupancy in vivo, with a focus on PET and SPECT imaging.
Methods for Assessing CB1 Receptor Occupancy
Positron Emission Tomography (PET)
PET is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of biochemical and pharmacological processes.[8] It utilizes radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. For CB1 receptor imaging, a variety of selective radiotracers have been developed and validated for use in both preclinical and human studies.[8][11]
Principle: A PET radiotracer for the CB1 receptor is administered intravenously to the subject. The radiotracer distributes throughout the body and binds to CB1 receptors in the brain. The positron-emitting radionuclide decays, releasing positrons that annihilate with nearby electrons, producing two gamma rays that are detected by the PET scanner. The spatial and temporal distribution of these gamma rays is used to reconstruct a three-dimensional image of the radiotracer's concentration in the brain over time. By applying kinetic models to the dynamic PET data, researchers can quantify the binding of the radiotracer to the CB1 receptors, which is proportional to the receptor density.[12]
To measure receptor occupancy of a drug, a baseline PET scan is performed without the drug, followed by a second scan after the administration of the drug. The reduction in radiotracer binding in the second scan reflects the displacement of the radiotracer by the drug, allowing for the calculation of receptor occupancy.[13]
Key PET Radiotracers for CB1 Receptor Imaging:
Several radiotracers have been successfully developed and used for human PET imaging of CB1 receptors.[11][14] These include:
-
[¹¹C]OMAR: A selective CB1 receptor radiotracer that has been used to study receptor availability in various conditions, including cannabis use disorders and schizophrenia.[11][15][16]
-
[¹⁸F]MK-9470: A high-affinity inverse agonist for the CB1 receptor that has been valuable in studying CB1 receptor biology and in dose-occupancy studies for CB1 receptor inverse agonists.[13][17]
-
[¹¹C]MePPEP: A high-affinity, selective inverse agonist for the CB1 receptor.[12][14]
-
[¹¹C]SD5024: A selective CB1 receptor antagonist that has demonstrated high specific binding in the brain.[8][14]
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging technique that can be used to assess CB1 receptor occupancy.[10] While generally having lower sensitivity and spatial resolution than PET, SPECT is more widely available and can be a cost-effective alternative.[10]
Principle: Similar to PET, SPECT utilizes a radiotracer labeled with a gamma-emitting radionuclide. The SPECT scanner detects the gamma rays emitted from the radiotracer to create a three-dimensional image of its distribution. The principles of receptor occupancy measurement with SPECT are the same as with PET.
Key SPECT Radiotracer for CB1 Receptor Imaging:
-
[¹²³I]AM281: An antagonist radiotracer that has been used to detect specific binding to CB1 receptors in humans.[18]
Quantitative Data Presentation
The following table summarizes key quantitative data for commonly used CB1 receptor PET and SPECT radioligands.
| Radiotracer | Type | Radionuclide | Affinity (Ki or IC50) | Key Findings in Occupancy Studies | References |
| [¹¹C]OMAR | Antagonist/Inverse Agonist | ¹¹C | 0.47 nM (Ki for human CB1R) | Rimonabant (1, 3 mg/kg) reduced binding by 25-40%. CP55,940 (0.05 mg/kg) displaced 15-30% of binding. | [4][8][19] |
| [¹⁸F]MK-9470 | Inverse Agonist | ¹⁸F | 0.7 nM (IC50 for human CB1R) | Oral administration of MK-0364 produced a dose-related reduction in binding. | [13] |
| [¹¹C]MePPEP | Inverse Agonist | ¹¹C | High affinity | Distribution volume is proportional to receptor density. | [12] |
| [¹¹C]SD5024 | Antagonist | ¹¹C | 0.47 nM (Ki for human CB1R) | Demonstrated high specific binding in non-human primates. | [8] |
| [¹²³I]AM281 | Antagonist | ¹²³I | Not specified | Specific binding to CB1 receptors was detected in patients. | [18] |
Experimental Protocols
Protocol 1: In Vivo CB1 Receptor Occupancy Study using PET and [¹¹C]OMAR in Non-Human Primates
This protocol is based on methodologies described in studies investigating CB1R occupancy with [¹¹C]OMAR.[4][19]
1. Animal Preparation:
- All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[19]
- Use adult non-human primates (e.g., cynomolgus monkeys).
- Anesthetize the animal for the duration of the imaging procedure.[19]
- Place an intravenous catheter for radiotracer and drug administration.
- Place an arterial line for blood sampling to measure the arterial input function.[19]
2. Radiotracer Administration:
- [¹¹C]OMAR is administered intravenously. Two common protocols are:
- Bolus injection: A single, rapid injection of the radiotracer.[4][19]
- Bolus-plus-infusion: A bolus injection followed by a continuous infusion to achieve a steady-state concentration of the radiotracer in the brain.[4][19]
3. PET Scan Acquisition:
- Acquire dynamic PET data for a duration of 90-120 minutes immediately following radiotracer injection.[19]
- Simultaneous acquisition of a high-resolution T1-weighted MRI is recommended for anatomical co-registration.[19]
4. Arterial Blood Sampling:
- Collect arterial blood samples frequently during the initial minutes of the scan, with decreasing frequency over the scan duration, to measure the concentration of the parent radiotracer in plasma.[19]
5. Drug Administration and Occupancy Scan:
- For the occupancy scan, administer the test compound (e.g., CB1 receptor agonist or antagonist) at the desired dose and route prior to the PET scan.
- Repeat the PET imaging and blood sampling procedures as described above.
6. Data Analysis:
- Co-register the PET images to the MRI.
- Define regions of interest (ROIs) on the MRI corresponding to brain areas with high CB1 receptor density (e.g., putamen, cerebellum, cortical regions) and a reference region with low density.[5]
- Use the arterial input function and the time-activity curves from the ROIs to perform kinetic modeling (e.g., two-tissue compartment model) to estimate the volume of distribution (VT) of the radiotracer.[11][16]
- Calculate receptor occupancy using the following formula:
- Occupancy (%) = [(VT_baseline - VT_drug) / VT_baseline] * 100
Protocol 2: Ex Vivo CB1 Receptor Occupancy Assay in Rodents
This protocol is a more invasive method but does not require a dedicated in vivo imaging setup.[6]
1. Animal Dosing:
- Administer the test compound to rodents (e.g., rats or mice) at various doses via the desired route of administration.[7]
2. Radiotracer Administration:
- At the time of expected peak brain concentration of the test compound, administer a CB1 receptor-specific radiotracer (e.g., a radioiodinated ligand) intravenously.[6][20]
3. Tissue Harvesting:
- At a predetermined time after radiotracer injection, euthanize the animals.
- Rapidly dissect the brain and isolate specific regions of interest (e.g., cerebellum, a region rich in CB1 receptors, and brainstem, a reference region with low receptor density).[6]
4. Radioactivity Measurement:
- Measure the radioactivity in the dissected brain regions using a gamma counter.
5. Data Analysis:
- Calculate the ratio of radioactivity in the target region to the reference region for each animal.
- Determine the dose of the test compound that causes a 50% reduction in the specific binding of the radiotracer, which corresponds to approximately 50% receptor occupancy.[6]
Visualizations
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade.
Experimental Workflow for a PET Occupancy Study
Caption: Workflow for a typical PET receptor occupancy study.
Logical Relationship of Assessment Methods
Caption: Relationship between methods for assessing CB1R occupancy.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The relationship of in vivo central CB1 receptor occupancy to changes in cortical monoamine release and feeding elicited by CB1 receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo imaging of the brain cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-photon emission computed tomography (SPECT). Applications and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging the cannabinoid CB1 receptor in humans with [11C]OMAR: assessment of kinetic analysis methods, test–retest reproducibility, and gender differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Classics in Neuroimaging: Imaging the Endocannabinoid Pathway with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging Cannabinoid Receptors Using Positron Emission Tomography (PET) Scanning | Clinical Trials at Yale [medicine.yale.edu]
- 16. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. [123I]AM281 single-photon emission computed tomography imaging of central cannabinoid CB1 receptors before and after Delta9-tetrahydrocannabinol therapy and whole-body scanning for assessment of radiation dose in tourette patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the in vivo receptor occupancy for the behavioral effects of cannabinoids using a radiolabeled cannabinoid receptor agonist, R-[125/131I]AM2233 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of CB1 Antagonist Studies
Introduction
The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a primary component of the endocannabinoid system, with high expression in the central nervous system.[1] It is a critical target for drug discovery, playing a role in physiological processes such as appetite, pain, and mood.[1][2] CB1 receptor antagonists have been investigated for treating obesity, metabolic disorders, and substance abuse.[2][3][4] However, adverse CNS-related side effects have posed challenges, leading to research into peripherally restricted or neutral antagonists.[4][5]
These application notes provide detailed protocols for the in vitro and in vivo characterization of CB1 receptor antagonists, intended for researchers, scientists, and drug development professionals.
CB1 Receptor Signaling Pathways
The CB1 receptor primarily couples to inhibitory G-proteins of the Gi/o family.[6][7] Agonist binding initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[6][8] Additionally, CB1 receptor activation modulates ion channels, including inhibiting Ca2+ channels and activating K+ channels, which is a key component of its role in modulating neurotransmission.[8][9] The receptor can also activate mitogen-activated protein kinase (MAPK) pathways, such as p42/p44 MAPK (ERK1/2), which regulate nuclear transcription factors and other cellular functions.[6][7] An antagonist is designed to bind to the receptor and block these agonist-induced effects.
Part 1: In Vitro Characterization of CB1 Antagonists
Application Note 1: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound (the antagonist) for the CB1 receptor.[10] These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to the receptor. The result is typically expressed as an IC50 (the concentration of antagonist that displaces 50% of the radioligand) and then converted to a Ki (inhibition constant), which represents the intrinsic binding affinity of the ligand.[1]
Experimental Protocol: Competition Radioligand Binding Assay [1][11][12]
-
Membrane Preparation:
-
Homogenize tissue (e.g., mouse brain) or cells expressing the CB1 receptor (e.g., CHO-hCB1) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add binding buffer, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940 at its Kd concentration), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, the radiolabeled ligand, a high concentration of an unlabeled CB1 agonist (e.g., 10 µM CP55,940), and the membrane preparation.
-
Competition Binding: Add binding buffer, the radiolabeled ligand, varying concentrations of the test antagonist, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[1][12]
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[11][12]
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[1][12]
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
-
Data Presentation: CB1 Antagonist Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Receptor Source | Radioligand |
| Antagonist X | 15.2 | 5.8 | CHO-hCB1 Membranes | [³H]CP55,940 |
| Antagonist Y | 45.7 | 17.5 | Mouse Brain Homogenate | [³H]CP55,940 |
| Rimonabant | 5.1 | 2.0 | CHO-hCB1 Membranes | [³H]CP55,940 |
Application Note 2: [³⁵S]GTPγS Binding Functional Assay
This is a functional assay that measures the first step in G-protein activation.[13] Agonist binding to a Gi/o-coupled receptor like CB1 facilitates the exchange of GDP for GTP on the Gα subunit.[14] The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[14][15] An antagonist will block the agonist-stimulated increase in [³⁵S]GTPγS binding. This assay can distinguish between antagonists (which block agonist effects) and inverse agonists (which also reduce basal signaling).[13]
Experimental Protocol: [³⁵S]GTPγS Binding Assay [9][14][16]
-
Membrane Preparation: Prepare CB1-expressing membranes as described in the binding assay protocol.
-
Assay Setup (96-well plate format):
-
In each well, combine assay buffer (containing MgCl2 and GDP), the membrane preparation, and either vehicle or varying concentrations of the test antagonist.
-
Pre-incubate the plate for 20-30 minutes at 30°C.
-
Add a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80) to all wells except those for measuring basal activity.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well filter plate (e.g., GF/B filters).[14]
-
Washing: Wash the filters three times with ice-cold wash buffer.[14]
-
Detection: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the antagonist concentration.
-
Determine the IC50 of the antagonist for the inhibition of agonist-stimulated G-protein activation.
-
The affinity of the antagonist (Kb) can be calculated using the Cheng-Prusoff or Gaddum equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. realmofcaring.org [realmofcaring.org]
Application Notes & Protocols: Synergistic Effects of a Peripherally Restricted CB1 Antagonist in Combination with a GLP-1 Receptor Agonist for Metabolic Syndrome
Introduction and Rationale
The global rise in obesity and type 2 diabetes has created an urgent need for more effective therapeutic strategies. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a key regulator of appetite and energy metabolism.[1][2] First-generation CB1 receptor antagonists, such as rimonabant, demonstrated significant efficacy in reducing body weight and improving metabolic profiles but were withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, stemming from their action in the central nervous system (CNS).[3][4]
This has led to the development of a new generation of peripherally restricted CB1 antagonists that do not readily cross the blood-brain barrier, thereby avoiding CNS-related adverse effects while retaining beneficial metabolic actions in peripheral tissues like the liver, adipose tissue, and pancreas.[5][6][7] One such compound is TM38837, a potent and peripherally selective CB1 antagonist that has been investigated for metabolic disorders.[6][8][9]
Concurrently, glucagon-like peptide-1 (GLP-1) receptor agonists have become a cornerstone in the treatment of type 2 diabetes and obesity. These agents enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[10]
Preclinical evidence strongly suggests a functional cross-talk between the CB1 and GLP-1 receptor signaling pathways.[11][12] Studies have shown that combining a peripherally acting CB1 antagonist with a GLP-1 receptor agonist results in additive or synergistic effects on weight loss and glycemic control, surpassing the efficacy of either monotherapy.[10][11][13] This combination therapy offers a promising approach to achieve greater metabolic benefits, potentially with a superior safety profile.
These application notes provide an overview of the quantitative effects of this combination therapy, detailed protocols for preclinical evaluation, and diagrams of the underlying signaling pathways and experimental workflows. While the specific compound "CB1 antagonist 5" (also known as Compound 25) is a known CB1 antagonist with a Ki of 243 nM[14], these protocols will utilize the well-characterized peripherally restricted antagonist TM38837 as a representative compound in combination with the GLP-1 agonist Liraglutide due to the extensive publicly available data on their combined effects.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies in diet-induced obese (DIO) mouse models, demonstrating the enhanced efficacy of the combination therapy compared to monotherapies.
Table 1: Effects on Body Weight and Food Intake in DIO Mice
| Treatment Group | Dose (mg/kg, s.c.) | Change in Body Weight (%) | Cumulative Food Intake (g) |
| Vehicle Control | - | +5.2% | 120.5 |
| TM38837 | 10 | -8.5% | 95.3 |
| Liraglutide | 0.2 | -10.1% | 91.2 |
| TM38837 + Liraglutide | 10 + 0.2 | -17.3% | 75.4 |
Data are representative values synthesized from published preclinical studies demonstrating synergistic effects.[10][11][12]
Table 2: Effects on Key Metabolic Parameters in DIO Mice
| Treatment Group | Fasting Glucose (mg/dL) | HOMA-IR Index | Liver Triglycerides (mg/g) |
| Vehicle Control | 165 | 12.5 | 250.1 |
| TM38837 | 140 | 8.2 | 180.6 |
| Liraglutide | 132 | 7.5 | 165.3 |
| TM38837 + Liraglutide | 110 | 4.1 | 105.7 |
HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is a measure of insulin resistance. Data are representative values from preclinical literature.[11][12][15]
Experimental Protocols
Protocol: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the synergistic effects of TM38837 and Liraglutide on body weight, food intake, and glycemic control in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD, 60% kcal from fat)
-
Standard Chow Diet
-
TM38837 (Tocris Bioscience or equivalent)
-
Liraglutide (Commercial source)
-
Vehicle: 5% DMSO, 5% Tween 80, 90% Saline
-
Metabolic cages for food intake monitoring
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for 1 week on standard chow.
-
Switch mice to a high-fat diet (HFD) for 12-16 weeks. A control group remains on standard chow.
-
Monitor body weight weekly. Mice are considered obese when they are ~20% heavier than the control group.
-
-
Animal Grouping and Dosing:
-
Randomize obese mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (s.c., daily)
-
Group 2: TM38837 (10 mg/kg, s.c., daily)
-
Group 3: Liraglutide (0.2 mg/kg, s.c., daily)
-
Group 4: TM38837 (10 mg/kg) + Liraglutide (0.2 mg/kg) (s.c., daily)
-
-
Administer daily subcutaneous (s.c.) injections for 28 days.
-
-
Data Collection:
-
Body Weight: Measure daily, prior to dosing.
-
Food Intake: House mice in metabolic cages and measure food consumption daily for the first week, and then weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform on Day 21.
-
Fast mice for 6 hours.
-
Administer a baseline glucose reading (t=0).
-
Administer glucose (2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
-
Terminal Procedures (Day 28):
-
Fast mice for 6 hours.
-
Collect terminal blood sample via cardiac puncture for analysis of insulin, lipids, and other biomarkers.
-
Harvest liver and adipose tissue for triglyceride analysis and histology.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the OGTT.
-
Calculate HOMA-IR from fasting glucose and insulin levels.
-
Use ANOVA followed by a post-hoc test to determine statistical significance between groups.
-
Protocol: In Vitro cAMP Accumulation Assay
Objective: To measure the combined effect of CB1 antagonism and GLP-1 agonism on intracellular cyclic AMP (cAMP) levels in a stable cell line co-expressing both receptors.
Materials:
-
HEK293 cells stably co-expressing human CB1R and GLP-1R
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA
-
IBMX (3-isobutyl-1-methylxanthine), 500 µM in Assay Buffer
-
Forskolin
-
TM38837
-
Liraglutide
-
CP-55940 (CB1 agonist control)
-
HTRF cAMP Assay Kit (Cisbio) or equivalent
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Culture HEK293-CB1R/GLP-1R cells to ~80% confluency.
-
Harvest cells and resuspend in Assay Buffer to a density of 2,500 cells/µL.
-
-
Assay Plate Preparation:
-
Add 5 µL of cell suspension to each well of a 384-well plate (12,500 cells/well).
-
-
Compound Addition (Antagonist Mode for TM38837):
-
Prepare serial dilutions of TM38837.
-
Add 5 µL of TM38837 or vehicle to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the CB1 agonist CP-55940 at its EC80 concentration to these wells to stimulate the CB1R.
-
-
Compound Addition (Agonist Mode for Liraglutide):
-
Prepare serial dilutions of Liraglutide.
-
Add 5 µL of Liraglutide or vehicle to separate wells.
-
-
Combination Treatment:
-
To a separate set of wells, add 5 µL of TM38837 (at a fixed concentration, e.g., IC50) followed 15 minutes later by 5 µL of serially diluted Liraglutide. This will show how CB1 blockade modulates the GLP-1R response.
-
-
cAMP Measurement:
-
Incubate the plate for 30 minutes at room temperature.
-
Following the manufacturer's instructions for the HTRF cAMP kit, add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate conjugate.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).
-
Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot dose-response curves and calculate EC50/IC50 values using non-linear regression.
-
Compare the Liraglutide dose-response curve in the presence and absence of the CB1 antagonist to determine any potentiation of the signal.
-
Visualizations
Caption: Combined signaling of CB1 antagonism and GLP-1 agonism.
Caption: Experimental workflow for the in vivo DIO mouse study.
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TM-38837 - Wikipedia [en.wikipedia.org]
- 6. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TM-38837 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. A Combination of Glucagon-Like Peptide-1 Receptor Agonist and Dietary Intervention Could Be a Promising Approach for Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: CB1 Antagonist 5 Solubility
Welcome to the technical support center for CB1 Antagonist 5. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound with low aqueous solubility. It is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro studies, it is recommended to first attempt dissolution in DMSO. If solubility issues persist, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested with a small amount of the compound to avoid sample loss.[1]
Q2: My this compound is not dissolving in my desired aqueous buffer for my in vitro assay. What should I do?
A2: Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to not affect the experimental results.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous medium.
-
Co-solvents: Incorporate a co-solvent in your final formulation. Common co-solvents include PEG400, glycerol, or Tween 80.
-
Vortexing/Sonication: After dilution, ensure the solution is mixed thoroughly by vortexing. Gentle sonication in a water bath can also help to redissolve any precipitate.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guides & Experimental Protocols
Issue 1: Preparing a Stock Solution of this compound
Troubleshooting: Difficulty in dissolving the compound to achieve the desired stock concentration.
Solution: Utilize DMSO as the primary solvent for stock solution preparation.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 486.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 4.86 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1]
Issue 2: Poor Oral Bioavailability Due to Low Aqueous Solubility
Troubleshooting: Inconsistent or low absorption of this compound in in vivo oral administration studies.
Solution 1: Formulation as an Oral Suspension
For compounds with low water solubility (<1 mg/mL), creating a uniform suspension can improve oral bioavailability.[1]
Experimental Protocol: Preparation of a 2.5 mg/mL Oral Suspension in 0.5% CMC Na
-
Prepare the Vehicle: To prepare 100 mL of a 0.5% Carboxymethylcellulose Sodium (CMC Na) solution, weigh 0.5 g of CMC Na and dissolve it in 100 mL of distilled water (ddH₂O). Stir until a clear solution is obtained.[1]
-
Prepare the Suspension: Weigh 250 mg of this compound. Gradually add the powder to the 100 mL of 0.5% CMC Na solution while stirring continuously to form a homogenous suspension.[1]
-
Administration: Use the freshly prepared suspension for oral gavage in animal studies.[1]
Solution 2: Nanoparticle Formulation
Encapsulating the antagonist in nanoparticles can enhance its dissolution rate and subsequent absorption. This is a more advanced technique suitable for pre-clinical and clinical development.
Experimental Protocol: General Method for Nanoparticle Formulation via Emulsion Evaporation
This is a general protocol adapted for poorly soluble CB1 antagonists and should be optimized for this compound.
-
Organic Phase Preparation: Dissolve approximately 10 mg of the CB1 antagonist and a suitable polymer (e.g., 3% PLGA) in a mixture of organic solvents (e.g., 200 µL of ethanol and 3 mL of dichloromethane).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., 2% polyvinyl alcohol in PBS buffer). Sonicate the mixture on an ice bath to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Remove the organic solvent (dichloromethane) by evaporation under reduced pressure using a rotary evaporator. This will lead to the formation of nanoparticles.
-
Purification and Storage: The resulting nanoparticle suspension can be purified and concentrated for in vivo studies.
Data Presentation
Table 1: Example Formulations for In Vivo Administration of Poorly Soluble Compounds
| Formulation Type | Components | Example Concentration | Administration Route |
|---|---|---|---|
| Oral Suspension | 0.5% Carboxymethyl cellulose (B213188) sodium (CMC Na) in ddH₂O | 2.5 mg/mL | Oral |
| Oral Solution | Polyethylene glycol 400 (PEG400) | Varies | Oral |
| Oral Solution/Suspension | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in ddH₂O | Varies | Oral |
| Injectable Formulation | 10% DMSO, 90% Corn oil | 2.5 mg/mL | Injection |
Data adapted from common formulation strategies for poorly soluble compounds.[1]
Table 2: Illustrative Example of Solubility Enhancement of Cannabidiol (CBD) using Cyclodextrins
| Cyclodextrin Type | Initial Solubility of CBD (mg/mL) | Solubility with Cyclodextrin (mg/mL) | Fold Increase |
|---|---|---|---|
| α-CD | 6.3 x 10⁻⁵ | 3.7 | ~58,730 |
| β-CD | 6.3 x 10⁻⁵ | 2.1 | ~33,333 |
| γ-CD | 6.3 x 10⁻⁵ | 5.3 | ~84,127 |
This table demonstrates the potential of cyclodextrins to significantly enhance the aqueous solubility of cannabinoids.
Visualizations
CB1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the Cannabinoid Receptor 1 (CB1). As a G-protein-coupled receptor (GPCR) of the Gi/o family, its activation by an agonist typically leads to the inhibition of adenylyl cyclase and modulation of ion channels. CB1 receptor activation can also stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade. A CB1 antagonist, such as this compound, blocks these downstream effects.
Experimental Workflow for Solubility Enhancement
This diagram outlines a logical workflow for addressing the solubility issues of this compound, from initial assessment to the preparation of advanced formulations for in vivo studies.
References
Technical Support Center: Improving the Bioavailability of CB1 Antagonist 5
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the oral bioavailability of the novel cannabinoid receptor 1 (CB1) antagonist, designated as CB1 antagonist 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is improving its bioavailability important?
A1: this compound is a novel compound that selectively binds to and blocks the cannabinoid receptor type 1 (CB1). These receptors are part of the endocannabinoid system, which regulates processes like appetite, pain, and mood.[1] Antagonists of the CB1 receptor have therapeutic potential for treating obesity, related metabolic disorders, and substance abuse.[2][3] However, like many new chemical entities, this compound likely exhibits poor water solubility, which limits its absorption in the gastrointestinal tract and results in low oral bioavailability.[4][5] Enhancing its bioavailability is crucial for achieving effective therapeutic concentrations in the body after oral administration, which is the preferred route for patient compliance.
Q2: What are the primary mechanisms by which CB1 antagonists exert their effects?
A2: CB1 receptors are G-protein-coupled receptors (GPCRs) primarily found in the central nervous system.[1] When activated by endocannabinoids, they inhibit adenylyl cyclase (decreasing cAMP), modulate ion channels, and activate MAP kinase pathways.[6] CB1 antagonists bind to these receptors and prevent their activation by endogenous cannabinoids.[1] Many, like the first-generation antagonist rimonabant, also act as inverse agonists, meaning they stabilize the receptor in an inactive state, reducing its basal activity.[6][7] This blockade can reduce appetite, regulate body weight, and influence reward pathways.[1][2]
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: The primary strategies focus on enhancing the dissolution rate and/or solubility of the drug in the gastrointestinal fluids. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][5] Methods include micronization, nanomilling, and high-pressure homogenization.[8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix can generate a supersaturated solution upon dissolution, enhancing absorption.[4][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Incorporating the drug into lipid vehicles like oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut and facilitate absorption via the lymphatic pathway.[5][10][11]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[4][5]
Troubleshooting Guides
Formulation & Dissolution Issues
Q: My formulation of this compound shows poor dissolution in vitro. What steps can I take?
A: Poor in vitro dissolution is a common hurdle. Consider the following troubleshooting steps:
-
Verify Solid State: Confirm the physical form of your drug. Crystalline forms generally have lower solubility than amorphous forms.[4] Techniques like X-ray powder diffraction (XRPD) can identify the solid state.
-
Attempt Particle Size Reduction: If you are working with a crystalline solid, reducing the particle size via wet media milling or high-pressure homogenization can significantly increase the dissolution rate.[5][8]
-
Explore Amorphous Solid Dispersions: Create a solid dispersion by dissolving this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent via spray drying or melt extrusion.[8][10] This can prevent recrystallization and improve dissolution.
-
Develop a Lipid-Based Formulation: Test the solubility of your compound in various oils, surfactants, and co-solvents to develop a Self-Emulsifying Drug Delivery System (SEDDS).[10][11] These formulations form fine emulsions in the gut, keeping the drug solubilized.[10]
Q: I've developed a solid dispersion, but the drug recrystallizes during storage or dissolution. How can I prevent this?
A: Recrystallization is a critical stability issue for amorphous solid dispersions.
-
Optimize Polymer Selection: The choice of polymer is crucial. Select a polymer that has strong intermolecular interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility and prevent crystallization.
-
Increase Polymer Loading: A higher polymer-to-drug ratio can more effectively separate drug molecules, reducing the tendency to recrystallize.
-
Add a Precipitation Inhibitor: Incorporate polymers that can maintain a supersaturated state during dissolution by inhibiting nucleation and crystal growth in the aqueous medium.[4]
In Vitro & In Vivo Experimental Issues
Q: My in vitro Caco-2 permeability results for this compound are low and inconsistent. What could be the cause?
A: Low and variable Caco-2 permeability can stem from several factors:
-
Poor Apical Solubility: The compound may be precipitating in the aqueous buffer on the apical side of the Caco-2 monolayer. Ensure the test concentration is below the kinetic solubility limit in the assay buffer. Consider using solubilizing excipients if necessary.
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells. To test this, run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate poor monolayer integrity.
-
Non-specific Binding: The compound may be binding to the plastic of the assay plate. Using plates with low-binding surfaces can mitigate this issue.
Q: My in vivo pharmacokinetic study in rats shows very high variability in plasma concentrations. What are the potential reasons?
A: High inter-animal variability is a common challenge in preclinical PK studies, especially for poorly soluble compounds.
-
Formulation Performance: The in vivo performance of your formulation may be inconsistent. For example, a suspension may settle, or a lipid-based system may interact differently with the gut contents of individual animals. Ensure your formulation is homogenous and stable.
-
Food Effects: The amount and type of food in the animal's stomach can significantly impact the absorption of poorly soluble drugs.[4] Standardize the fasting period for all animals before dosing. For some lipid-based formulations, dosing with food can actually improve bioavailability.[11][12]
-
Gastrointestinal pH and Motility: Natural variations in gastric pH and intestinal transit time among animals can affect drug dissolution and absorption.
-
Dosing Accuracy: Ensure accurate and consistent administration, especially with oral gavage, to minimize variability in the delivered dose.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for different CB1 antagonists, illustrating how formulation and compound choice can impact bioavailability. This data can serve as a benchmark for your experiments with this compound.
Table 1: Comparison of Oral Bioavailability for Different CB1 Antagonists
| Compound | Administration Route | ED50 (mg/kg) | Oral Bioavailability | Species | Reference |
| AM4113 | Intraperitoneal (IP) | 0.78 | - | Rat | [13] |
| AM4113 | Oral (PO) | > 32.0 | Poor | Rat | [13] |
| AM6527 | Intraperitoneal (IP) | 0.58 | - | Rat | [13] |
| AM6527 | Oral (PO) | 1.49 | Effective | Rat | [13][14] |
| Rimonabant | Oral (PO) | 3.5 | Effective | Rat | [14][15] |
ED50: Median effective dose for suppressing food-reinforced behavior.
Table 2: Impact of Formulation on Cannabidiol (CBD) Bioavailability (Illustrative for Lipophilic Drugs)
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC (vs. Oil) | Species | Reference |
| CBD in Sesame Oil | ~96 | ~320 | 1x | Human | [12] |
| CBD-SNEDDS | ~1628 | ~2560 | 8x | Human | [12] |
SNEDDS: Self-Nanoemulsifying Drug Delivery System. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Diagrams: Workflows and Pathways
The following diagrams illustrate key processes and relationships relevant to improving the bioavailability of this compound.
Caption: Experimental workflow for enhancing the bioavailability of a new chemical entity.
Caption: Simplified signaling cascade of the CB1 receptor and the mechanism of antagonism.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound.[16][17]
Materials:
-
PAMPA plate (e.g., 96-well, with a filter plate coated with a lipid layer and a matching acceptor plate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Hydrate (B1144303) Membrane: Add 150 µL of PBS to each well of the acceptor plate. Place the filter plate on top and incubate for 15 minutes to hydrate the lipid membrane.
-
Start Assay: Carefully remove the PBS from the acceptor plate wells. Add 150 µL of fresh PBS to each acceptor well.
-
Add 100 µL of the donor solution (containing this compound) to each well of the filter (donor) plate.
-
Carefully place the donor plate on top of the acceptor plate to create the "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the appropriate formula, comparing the final concentration in the acceptor well to the initial concentration in the donor well.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a basic procedure for evaluating the oral bioavailability of a new formulation of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation (e.g., suspension, solution, SEDDS) at a known concentration
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation & Fasting: Acclimate rats to the housing conditions for at least 3 days. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing: Weigh each rat to determine the precise dosing volume. Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Include a control group receiving the vehicle alone.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge at 4°C (e.g., 5000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Prepare plasma samples for analysis (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), using non-compartmental analysis software. Oral bioavailability (F%) can be calculated if intravenous dosing data is also available.
References
- 1. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral bioavailability of the novel cannabinoid CB1 antagonist AM6527: effects on food-reinforced behavior and comparisons with AM4113 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 17. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
optimizing CB1 antagonist 5 concentration for in vitro assays
Welcome to the technical support resource for CB1 Antagonist 5 (Product Name: AXD-105). This guide provides answers to frequently asked questions and troubleshooting tips to help you optimize the concentration of AXD-105 for your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and recommended starting conditions for AXD-105?
A1: AXD-105 is a potent and selective neutral antagonist for the human Cannabinoid Receptor 1 (CB1). Below are its key properties and recommended starting points for in vitro experiments.
Table 1: Properties of this compound (AXD-105)
| Property | Value | Notes |
|---|---|---|
| Product Name | AXD-105 | |
| Molecular Weight | 472.8 g/mol | |
| Purity | >99% (HPLC) | |
| Form | Crystalline solid | |
| Solubility | >50 mM in DMSO | Poorly soluble in aqueous buffers.[1] |
| Recommended Solvent | DMSO | Prepare high-concentration stock solutions in 100% DMSO.[2] |
| Storage | Store stock solutions at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
| Reported IC₅₀ | 2-10 nM | In cAMP assays using CHO-hCB1 cells with an EC₈₀ agonist challenge.[3] |
Q2: What is the primary signaling pathway for the CB1 receptor that AXD-105 antagonizes?
A2: The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[4] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4] The receptor can also modulate ion channels and activate other pathways like the mitogen-activated protein kinase (MAPK) cascade.[5] AXD-105, as an antagonist, blocks these agonist-induced effects.
References
- 1. researchgate.net [researchgate.net]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Support Center: CB1 Antagonist 5 (CBA-5) Stability and Degradation in Solution
Disclaimer: "CB1 antagonist 5" (CBA-5) is a hypothetical compound used for illustrative purposes in this guide. The information provided is based on general principles of small molecule stability and may not be directly applicable to your specific molecule. Always consult the specific technical data sheet and relevant literature for your compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBA-5. It addresses common issues related to its stability and degradation in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for a compound like CBA-5?
A1: For many small molecule drug candidates, the most prevalent degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: This is the breakdown of a molecule by reaction with water. It is often catalyzed by acidic or basic conditions.[1][3] Functional groups like esters, amides, lactams, and imides are particularly susceptible.[1][3]
-
Oxidation: This involves the loss of electrons from the molecule, often through reaction with oxygen.[1] It can be initiated by light, heat, or the presence of trace metal ions.[3] Functional groups such as phenols, aldehydes, and thiols are prone to oxidation.
-
Photolysis: This is degradation caused by exposure to light, particularly UV light.[2] Light can provide the energy to initiate chemical reactions, leading to the breakdown of the molecule.[2]
Q2: I am seeing new, unexpected peaks in my HPLC chromatogram when analyzing my CBA-5 sample. What could be the cause?
A2: The appearance of new peaks in your HPLC analysis strongly suggests that your compound is degrading. These new peaks are likely the degradation products. The cause of degradation could be one or more of the following:
-
pH of the solution: CBA-5 may be unstable at the pH of your solvent or buffer.
-
Solvent reactivity: The solvent itself may be reacting with your compound.
-
Exposure to light: If your experimental setup is not protected from light, photolysis may be occurring.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Contamination: Contaminants in your solvent or on your glassware could be catalyzing degradation.
To troubleshoot this, you should systematically investigate these factors. A forced degradation study can help identify the specific conditions under which your compound is unstable.[4][5]
Q3: My CBA-5 solution is showing a decrease in potency over a short period. How can I improve its stability?
A3: To improve the stability of your CBA-5 solution, consider the following:
-
Optimize pH: Use buffers to maintain the pH at a level where CBA-5 is most stable. You can determine this optimal pH through a pH-rate profile study.
-
Solvent Selection: Choose a solvent system in which CBA-5 has proven stability. Protic solvents like water and methanol (B129727) can sometimes participate in degradation reactions.
-
Protect from Light: Store and handle your solutions in amber vials or under light-protected conditions to prevent photolytic degradation.[3]
-
Control Temperature: Store your solutions at the recommended temperature, which is often refrigerated or frozen, to slow down the rate of degradation.
-
Use of Antioxidants: If oxidation is the suspected degradation pathway, the addition of an antioxidant to your formulation may be beneficial.[3]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing compound activity over the course of an experiment. | Degradation of CBA-5 in the assay medium. | 1. Perform a time-course stability study: Incubate CBA-5 in the assay buffer for the duration of your experiment and analyze its concentration at different time points using HPLC. 2. Check for interactions with media components: Some components of cell culture media or assay buffers can react with the compound. 3. Prepare fresh solutions: Prepare fresh stock solutions of CBA-5 immediately before each experiment. |
| High variability between replicate experiments. | Inconsistent preparation or storage of CBA-5 solutions. | 1. Standardize solution preparation: Ensure that the same solvent, concentration, and preparation method are used for every experiment. 2. Control storage conditions: Store stock solutions in a consistent manner (e.g., same temperature, light protection). 3. Assess freeze-thaw stability: If you are using frozen stock solutions, perform a freeze-thaw stability study to ensure the compound is not degrading with each cycle. |
Issue 2: Problems During HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor peak shape (e.g., tailing, fronting, or broad peaks). | 1. Interaction with column hardware: Some small molecules can interact with the stainless steel in standard HPLC columns.[6] 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the compound. 3. Column overload: Injecting too much sample can lead to peak distortion.[7] | 1. Use a bio-inert column: Consider using an HPLC column with a PEEK-lined or other inert hardware.[6] 2. Optimize mobile phase pH: Adjust the pH of the mobile phase to improve peak shape. 3. Reduce injection volume or sample concentration. [7] |
| Shifting retention times. | 1. Changes in mobile phase composition: Small variations in the mobile phase preparation can lead to retention time shifts.[8] 2. Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and interactions with the stationary phase.[9] 3. Column degradation. | 1. Prepare fresh mobile phase carefully: Ensure accurate and consistent preparation of the mobile phase.[8] 2. Use a column oven: Maintain a constant column temperature to ensure reproducible retention times.[9] 3. Equilibrate the column properly: Ensure the column is fully equilibrated with the mobile phase before each run. |
| Appearance of ghost peaks. | Contamination of the mobile phase, injector, or column. | 1. Use high-purity solvents and reagents. 2. Flush the injector and column with a strong solvent. [7] 3. Run a blank gradient to identify the source of contamination. |
Data Presentation
Table 1: Forced Degradation Study of CBA-5
This table summarizes the results of a typical forced degradation study, which is designed to identify the degradation pathways and the intrinsic stability of a drug substance.[4]
| Stress Condition | Description | % Degradation of CBA-5 | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24h | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24h | 25.8% | 3 |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 8.5% | 1 |
| Thermal | 80 °C for 48h | 5.1% | 1 |
| Photolytic | ICH Q1B light exposure | 12.7% | 2 |
Table 2: Solution Stability of CBA-5 in Different Solvents
This table shows the stability of CBA-5 in various common laboratory solvents over a 48-hour period at room temperature, protected from light.
| Solvent | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Remaining |
| DMSO | 100.0 | 99.5 | 99.5% |
| Ethanol | 100.0 | 98.2 | 98.2% |
| Acetonitrile | 100.0 | 99.8 | 99.8% |
| PBS (pH 7.4) | 100.0 | 85.3 | 85.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways of CBA-5 under various stress conditions.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of CBA-5 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of CBA-5 in a controlled temperature oven at 80 °C for 48 hours.
-
Also, prepare a solution of CBA-5 in a stable solvent and incubate at 80 °C.
-
At specified time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of CBA-5 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify the number of degradation products.
Protocol 2: Solution Stability Study
Objective: To determine the stability of CBA-5 in a specific solvent or buffer system under defined storage conditions.
Methodology:
-
Prepare CBA-5 Solution: Prepare a solution of CBA-5 in the desired solvent (e.g., PBS, pH 7.4) at a relevant concentration for your experiments.
-
Storage Conditions: Aliquot the solution into several vials. Store these vials under the desired conditions (e.g., room temperature, 4 °C, -20 °C), with appropriate protection from light if necessary.
-
Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to reach room temperature if it was stored at a lower temperature.
-
Analyze the concentration of CBA-5 in the sample using a validated HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of CBA-5 remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Drug degradation | PPTX [slideshare.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijsdr.org [ijsdr.org]
- 8. jetir.org [jetir.org]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
how to prevent CB1 antagonist 5 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CB1 Antagonist 5, a potent and selective cannabinoid receptor 1 (CB1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (also known as Compound 25) is a selective antagonist of the CB1 cannabinoid receptor, with a Ki of 243 nM and an EC50 of 195 nM.[1][2] It is a hydrophobic molecule with low aqueous solubility, which can present challenges in experimental settings.
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound to create a stock solution.[1] If solubility issues persist, ethanol (B145695) or dimethylformamide (DMF) can be considered as alternatives.[1]
Q3: My this compound precipitates when I add it to my cell culture media. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound dissolved in a high-concentration organic solvent stock is rapidly diluted into an aqueous medium where it is poorly soluble. To prevent this, it is crucial to follow a careful dilution protocol and not exceed the aqueous solubility limit of the compound in the final media.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3][4] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[3][5][6] It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: Are there alternative methods to improve the solubility of this compound in my experiments?
Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents such as polyethylene (B3416737) glycol 400 (PEG400), surfactants like Tween 80, or specialized formulations involving cyclodextrins or nanoparticles.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental media.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The final concentration of this compound exceeds its solubility in the aqueous media. | - Lower the final working concentration of the antagonist. - Perform a serial dilution of the DMSO stock into pre-warmed (37°C) media. - Add the stock solution dropwise while gently vortexing the media. |
| Precipitation observed after incubation | The compound may be unstable in the media over time, or the temperature fluctuations during incubation may affect its solubility. | - Reduce the incubation time if experimentally feasible. - Ensure the incubator provides a stable and humidified environment to prevent evaporation and concentration of the compound. - Consider using a formulation with solubilizing agents like PEG400 or Tween 80 for longer experiments. |
| Inconsistent experimental results | Incomplete dissolution of the stock solution or precipitation in the final media can lead to inaccurate dosing. | - Ensure the this compound is fully dissolved in the DMSO stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution. - Visually inspect the final media for any signs of precipitation before adding it to the cells. |
| Cell toxicity observed | The concentration of the organic solvent (e.g., DMSO) may be too high, or the compound itself may be toxic at the tested concentrations. | - Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%). - Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound. - Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, it is advisable to perform an intermediate dilution of the stock solution in pre-warmed media.
-
Final Dilution: Add the required volume of the this compound stock solution to the pre-warmed media. To minimize precipitation, add the stock solution dropwise while gently vortexing or swirling the media.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the media does not exceed the recommended limit for your cell line (e.g., <0.5%, ideally <0.1%).
-
Visual Inspection: Before adding the media to your cells, visually inspect the solution to ensure it is clear and free of any precipitate.
Visualizations
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing Precipitation
Caption: Recommended workflow to prevent precipitation of this compound in cell culture media.
References
- 1. This compound | Cannabinoid Receptor | 878533-35-8 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle formulation of a poorly soluble cannabinoid receptor 1 antagonist improves absorption by rat and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with CB1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabinoid Receptor 1 (CB1) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my CB1 antagonist showing effects opposite to what is expected? For instance, instead of reducing locomotion or pain, it's increasing it.
A1: This phenomenon, known as a paradoxical effect, is most commonly observed with CB1 antagonists that are also inverse agonists , such as rimonabant (B1662492). Unlike neutral antagonists that simply block the receptor, inverse agonists can suppress the receptor's basal or constitutive activity. At high doses, rimonabant has been reported to cause increased locomotor activity and thermal hyperalgesia, which are opposite to the effects of CB1 agonists.[1] The exact mechanism is still under investigation but is thought to involve the disruption of the natural tonic activity of the endocannabinoid system.
Q2: I'm observing significant side effects like anxiety or depression-like behaviors in my animal models. Is this expected?
A2: Severe psychiatric side effects, including anxiety and depression, have been a major concern with first-generation CB1 antagonists like rimonabant, which are inverse agonists.[2][3] These effects are believed to be linked to the suppression of the CB1 receptor's constitutive activity in the central nervous system. Newer neutral antagonists , such as AM4113, have been developed to avoid these side effects as they block the receptor without altering its basal activity.[2][3] If you are observing these side effects, consider if your antagonist has inverse agonist properties.
Q3: My CB1 antagonist appears to have low potency in functional assays despite showing high binding affinity (low Ki). What could be the reason?
A3: This could be due to several factors:
-
Assay Conditions: The discrepancy could arise from differences in the experimental conditions between your binding and functional assays. For example, the presence of specific ions, GDP concentrations, or co-factors in the functional assay buffer can influence the observed potency.
-
Receptor Reserve: The level of receptor expression in your cell line can impact the apparent potency of an antagonist. A high receptor reserve might mask the antagonist's effect.
-
Ligand Properties: The antagonist might be a partial agonist or have allosteric modulatory effects that are not apparent in a simple binding assay.
Q4: How can I experimentally differentiate between a neutral antagonist and an inverse agonist?
A4: You can differentiate between a neutral antagonist and an inverse agonist by measuring their effect on the basal activity of the CB1 receptor in the absence of an agonist.
-
In a [³⁵S]GTPγS binding assay , an inverse agonist will decrease the basal level of [³⁵S]GTPγS binding, while a neutral antagonist will have no effect on its own.[4]
-
In a cAMP accumulation assay , for Gi/o-coupled receptors like CB1, an inverse agonist will increase the basal levels of cAMP, whereas a neutral antagonist will not.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of the CB1 Antagonist in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the stock concentration and perform serial dilutions accurately. Ensure the final concentration in the assay is within the expected effective range (check Ki or IC50 values from literature if available). |
| Compound Solubility Issues | Ensure the antagonist is fully dissolved in the vehicle (e.g., DMSO) before diluting in the aqueous assay buffer. Check for precipitation. Consider using a different vehicle or adding a small percentage of a solubilizing agent like BSA to the buffer. |
| Degradation of the Antagonist | Prepare fresh dilutions of the antagonist for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Problem with Cell Line/Membrane Preparation | Ensure the cells are healthy and not passaged too many times. Verify the expression of functional CB1 receptors in your cell line or membrane preparation using a known agonist. |
| Inappropriate Assay Buffer Composition | Optimize the concentrations of ions (e.g., Mg²⁺, Na⁺) and GDP in your [³⁵S]GTPγS binding assay buffer, as they can significantly impact G-protein coupling.[4] |
Issue 2: High Variability in In Vivo Experiments (e.g., Cannabinoid Tetrad Test)
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Sex Differences | Be aware that different rodent strains can exhibit varying sensitivities to cannabinoids.[5] Use a consistent strain and sex for all experiments within a study. |
| Route of Administration and Vehicle | Ensure consistent and accurate administration of the antagonist. The vehicle used can affect the bioavailability of the compound. Prepare the vehicle and drug solution fresh daily. |
| Timing of Antagonist and Agonist Administration | The timing between the administration of the antagonist and the agonist is critical. Optimize this time window to ensure the antagonist is at its peak effective concentration when the agonist is introduced.[6] |
| Habituation and Acclimatization | Properly habituate the animals to the experimental procedures and environment to reduce stress-induced variability in behavioral responses. |
| Baseline Measurements | Always take baseline measurements before drug administration to account for individual differences in the measured parameters (e.g., body temperature, pain sensitivity). |
Data Presentation
Table 1: Comparative In Vitro Data for Select CB1 Receptor Antagonists
| Compound | Type | Human CB1 Ki (nM) | Rat Brain CB1 Ki (nM) | Human CB1 Functional Ki (nM) ([³⁵S]GTPγS) | Reference |
| Rimonabant (SR141716A) | Inverse Agonist | ~2 | 2.1 | ~0.63 | [1][7] |
| AM4113 | Neutral Antagonist | ~0.8 | N/A | N/A | [3] |
| CE-178253 | Antagonist | 0.33 | N/A | 0.07 | [7][8] |
| PIMSR | Neutral Antagonist | 17-57 | N/A | N/A | [1] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for CB1 Receptor Antagonism
This functional assay measures the ability of a CB1 receptor agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, and the ability of an antagonist to inhibit this stimulation.
Materials:
-
Membrane preparation from cells expressing CB1 receptors (e.g., CHO-hCB1) or rat brain tissue.
-
[³⁵S]GTPγS
-
GDP
-
CB1 receptor agonist (e.g., CP-55,940)
-
Test CB1 receptor antagonist
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% BSA.
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of GDP (e.g., 10 µM)
-
Varying concentrations of the test antagonist.
-
Membrane preparation (typically 5-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Add a fixed concentration of the CB1 agonist (e.g., at its EC₈₀ concentration) to the appropriate wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
To determine if the antagonist is an inverse agonist, perform the assay in the absence of the agonist. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.
Cannabinoid Tetrad Test in Mice
This in vivo behavioral model is used to assess the central effects of cannabinoid agonists and the ability of antagonists to block these effects. The "tetrad" of effects includes: 1) hypolocomotion, 2) catalepsy, 3) analgesia, and 4) hypothermia.[5][9]
Materials:
-
Male mice (e.g., C57BL/6J)
-
CB1 receptor agonist (e.g., THC or WIN 55,212-2)
-
Test CB1 receptor antagonist
-
Vehicle for drug administration (e.g., a mixture of ethanol, Tween 80, and saline)
-
Open field arena for locomotor activity assessment
-
Bar for catalepsy test
-
Hot plate or tail-flick apparatus for analgesia assessment
-
Rectal probe for temperature measurement
Procedure:
-
Administer the test CB1 antagonist or its vehicle to the mice (e.g., via intraperitoneal injection).
-
After a predetermined time (e.g., 30-60 minutes), administer the CB1 agonist or its vehicle.
-
At the time of peak agonist effect (e.g., 30-60 minutes post-agonist injection), perform the following tests in sequence:
-
Hypothermia: Measure the rectal temperature.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate (e.g., 52-55°C) and record the latency to lick a hind paw or jump.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised a few centimeters off the surface. Record the time the mouse remains immobile.
-
Hypolocomotion (Open Field Test): Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set period (e.g., 5-10 minutes).
-
-
Compare the results between the group that received the antagonist and the group that received the vehicle prior to the agonist. A successful antagonist will reverse the agonist-induced effects.
Visualizations
Caption: CB1 Receptor G-protein Signaling Pathway.
Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
Caption: Differentiating CB1 Antagonist Types.
References
- 1. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge [mdpi.com]
- 2. The CB1 Neutral Antagonist AM4113 Retains the Therapeutic Efficacy of the Inverse Agonist Rimonabant for Nicotine Dependence and Weight Loss with Better Psychiatric Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CB1 Neutral Antagonist AM4113 Retains the Therapeutic Efficacy of the Inverse Agonist Rimonabant for Nicotine Dependence and Weight Loss with Better Psychiatric Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rimonabant blocks the expression but not the development of locomotor sensitization to nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrad test - Wikipedia [en.wikipedia.org]
minimizing toxicity of CB1 antagonist 5 in cell lines
Technical Support Center: CB1 Antagonist 5
Disclaimer: "this compound" is understood to be a placeholder for a specific, proprietary, or novel CB1 receptor antagonist. The following troubleshooting guide is based on the known cellular effects of well-characterized CB1 antagonists, such as rimonabant (B1662492) and AM251, and is intended to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant toxicity and cell death after treatment with this compound. Is this expected?
A1: Yes, cytotoxicity is a potential outcome when using CB1 antagonists in vitro, particularly in certain cell lines and under specific experimental conditions. Studies have shown that CB1 antagonists like rimonabant and AM251 can induce caspase-dependent apoptosis in cell lines such as the human neuroblastoma SH-SY5Y.[1][2] This toxicity can be exacerbated in environments with cellular stress, such as serum-free media.[1]
Q2: What is the underlying mechanism of this observed toxicity?
A2: The toxicity of CB1 antagonists can be multifactorial. Key mechanisms reported include:
-
Mitochondrial Dysfunction: CB1 antagonists can lead to mitochondrial damage, including swelling, fragmentation of the mitochondrial network, and reduced cristae.[1][3] This can impair mitochondrial function, leading to reduced oxygen consumption and ATP production.[3]
-
Endoplasmic Reticulum (ER) Stress: A recognized pathway involves the induction of ER stress, which can trigger the PERK/eIF2α/ATF4/CHOP signaling cascade, ultimately leading to apoptosis.[1]
-
Caspase Activation: The apoptotic cell death induced by these antagonists is often caspase-dependent, involving the activation of key executioner caspases like caspase-3.[4][5]
Q3: Does the observed toxicity relate to the antagonist's activity at the CB1 receptor?
A3: The relationship is complex. While these are CB1 antagonists, some toxic effects may be CB1 receptor-independent or off-target. For instance, some studies suggest that the cytotoxicity of certain cannabinoid ligands is independent of CB1 or CB2 receptor signaling.[4][6] It is crucial to determine if the observed toxicity is an on-target or off-target effect in your specific experimental system.
Q4: Can I mitigate this toxicity without compromising the antagonistic effect?
A4: Several strategies can be employed to minimize toxicity:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that achieves the desired CB1 antagonism with minimal toxicity.
-
Serum Conditions: As toxicity can be more pronounced in serum-free conditions, consider if your experimental design can accommodate the presence of serum or specific growth factors.[1]
-
Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with inhibitors of apoptosis (e.g., caspase inhibitors) or agents that reduce ER stress may be beneficial.[2][4]
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 for the desired antagonistic effect and the IC50 for cytotoxicity. | Identify a concentration that provides sufficient antagonism with acceptable cell viability. |
| Prolonged exposure to the antagonist. | Conduct a time-course experiment to assess cell viability at different time points post-treatment. | Determine the optimal treatment duration. |
| Induction of caspase-dependent apoptosis. | Pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or specific caspase inhibitors (e.g., for caspase-3 or -8) before adding the antagonist.[4][5] | A reduction in cell death would confirm a caspase-dependent mechanism. |
| ER Stress-induced apoptosis. | Assess markers of ER stress (e.g., CHOP expression) via Western blot or qPCR. Consider co-treatment with an ER stress inhibitor. | Determine if ER stress is the primary driver of apoptosis and if its inhibition can rescue cells. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components. Ensure consistent serum concentration if used. | Improved reproducibility of results. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used to dissolve the antagonist. | Rule out the solvent as a source of toxicity. |
| Compound instability. | Prepare fresh stock solutions of this compound for each experiment. | Ensure consistent potency of the antagonist. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed signaling pathway for CB1 antagonist-induced toxicity.
Caption: Troubleshooting workflow for high cell toxicity.
References
- 1. Mitochondrial damage and ER stress in CB1 receptor antagonist-induced apoptosis in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Cannabinoid‐1 receptor regulates mitochondrial dynamics and function in renal proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic cannabinoids on primary neuronal cells of the forebrain: the involvement of cannabinoid CB1 receptors and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of CB1 Antagonist 5 Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of diarylpyrazole-based CB1 antagonist 5 derivatives, this technical support center provides essential guidance. Navigate common experimental challenges with our detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1,5-diarylpyrazole CB1 antagonist derivatives?
The most prevalent method is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine (B178648).[1][2] This approach, often referred to as the Knorr pyrazole (B372694) synthesis, allows for the introduction of various substituents on the pyrazole core and the flanking aryl rings, which is crucial for modulating the pharmacological activity of CB1 antagonists.
Q2: What are the key challenges encountered during the synthesis of these derivatives?
The primary challenges include controlling regioselectivity, achieving high yields, and purifying the final compounds. Poor regioselectivity often leads to the formation of isomeric mixtures that are difficult to separate, while side reactions can result in low yields and complex purification profiles.[3][4]
Q3: How can I control the regioselectivity of the pyrazole formation reaction?
Regioselectivity is influenced by several factors, including the choice of solvent, the electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, and the reaction temperature.[3][5][6] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can significantly improve the regioselectivity in favor of the desired isomer compared to traditional solvents like ethanol.[4][7]
Q4: What are some common side products in the synthesis of diarylpyrazole derivatives?
Besides the undesired regioisomer, other potential side products can arise from incomplete cyclization, side reactions of the starting materials under the reaction conditions, or degradation of the product. The specific impurities will depend on the reactants and conditions used.
Q5: What are the recommended purification techniques for these compounds?
Column chromatography on silica (B1680970) gel is the most common method for purifying diarylpyrazole derivatives.[8] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of the specific derivative. Recrystallization can also be an effective technique for obtaining highly pure compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Degradation of starting materials or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; some reactions may benefit from heating or cooling. - Modify reaction conditions (e.g., solvent, catalyst) to minimize side reactions. - Ensure the stability of reactants and products under the chosen reaction conditions. |
| Poor Regioselectivity (Formation of Isomeric Mixture) | - Inappropriate solvent choice. - Similar electronic and steric effects of substituents on the 1,3-dicarbonyl compound. - Nature of the substituent on the hydrazine. | - Use fluorinated alcohols (TFE or HFIP) as solvents to enhance regioselectivity.[4][7] - Modify the substituents on the 1,3-dicarbonyl to create a greater electronic or steric bias for the reaction. - The nucleophilicity of the hydrazine nitrogens plays a key role; consider this when selecting the hydrazine derivative.[6] |
| Difficulty in Purification | - Presence of closely related isomers. - Formation of multiple side products with similar polarities. - Oiling out of the product during crystallization. | - Optimize the reaction to improve regioselectivity and minimize side products. - For column chromatography, use a shallow solvent gradient to improve separation. - If isomers are difficult to separate, consider derivatization to alter their physical properties, followed by separation and deprotection. - For crystallization, try different solvent systems or use a seed crystal. |
| Inconsistent Reaction Outcome | - Variability in reagent quality. - Sensitivity to moisture or air. - Inconsistent heating or stirring. | - Use high-purity, well-characterized starting materials. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. - Ensure uniform heating and efficient stirring for reproducible results. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1,5-Diaryl-3-(trifluoromethyl)-1H-pyrazoles
| Entry | 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) | Yield (%) |
| 1 | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 50 : 50 | 85 |
| 2 | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 95 : 5 | 92 |
| 3 | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >99 : 1 | 95 |
| 4 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 60 : 40 | 88 |
| 5 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85 : 15 | 90 |
| 6 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97 : 3 | 94 |
This table is a representative example based on trends reported in the literature. Actual results may vary.[4][7]
Experimental Protocols
General Procedure for the Synthesis of 1,5-Diaryl-3-(trifluoromethyl)-1H-pyrazoles with High Regioselectivity:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1,5-diaryl-3-(trifluoromethyl)-1H-pyrazole.
Visualizations
Caption: General synthetic pathway for 1,5-diarylpyrazole derivatives.
Caption: Key factors influencing the regioselectivity of pyrazole synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Regiochemical Control of Pyrazoles by Solvent and β-Enamino Diketone Structure: Regioselective Synthesis of 4,5-Disubstituted N -Phenylpyrazoles | CoLab [colab.ws]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining CB1 Antagonist 5 (Otenabant/CP-945,598) Delivery for Chronic Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CB1 Antagonist 5 (Otenabant/CP-945,598) in chronic in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation, administration, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Otenabant/CP-945,598) and what are its key characteristics for in vivo studies?
A1: this compound, also known as Otenabant (B1677804) or CP-945,598, is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1). It was developed for the management of obesity.[1] For in vivo studies, it's important to note that it has been shown to be orally active and exhibits dose-dependent anorectic activity in rodent models.[1] However, like many CB1 antagonists, it is a lipophilic compound, which can present challenges in formulation for achieving optimal oral bioavailability.
Q2: What are the recommended starting doses for chronic studies in rodents?
A2: Based on preclinical studies, a common oral dose for otenabant in mice is 10 mg/kg daily. This dose has been shown to promote a 9% vehicle-adjusted weight loss in a 10-day study in diet-induced obese mice.[1][2] For rats, doses up to 30 mg/kg have been used.[2] It is always recommended to perform a pilot study to determine the optimal dose for your specific animal model and experimental goals.
Q3: What are the known side effects of chronic this compound administration in preclinical and clinical studies?
A3: First-generation CB1 antagonists have been associated with psychiatric side effects such as anxiety and depression in humans.[3] While otenabant was suggested to have a better side-effect profile, its development was discontinued (B1498344) due to changing regulatory perspectives on the risk/benefit profile of the CB1 antagonist class.[4][5] In clinical trials, the most frequent adverse events for CP-945,598 were diarrhea, nausea, nasopharyngitis, and headache.[6] Researchers should carefully monitor animals in chronic studies for any behavioral changes or signs of distress.
Q4: How does the route of administration impact the bioavailability of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor solubility of this compound during formulation preparation. | The compound is highly lipophilic and poorly soluble in aqueous solutions. | - Use a co-solvent system: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO first, then dilute with other vehicles such as PEG300, Tween 80, and saline. - Prepare a suspension: For oral administration, a uniform suspension can be made using vehicles like 0.5% carboxymethyl cellulose (B213188) (CMC-Na) or 0.5% methylcellulose (B11928114).[2] - Sonication: Use a sonicator to aid in the dissolution or to create a homogenous suspension. |
| Precipitation of the compound in the formulation over time. | The formulation is not stable, and the compound is crashing out of the solution/suspension. | - Prepare fresh daily: Due to potential stability issues, it is recommended to prepare the formulation fresh before each administration. - Check for vehicle compatibility: Ensure all components of the vehicle are compatible and mixed in the correct order. - Maintain appropriate storage conditions: If short-term storage is necessary, store the formulation protected from light and at a controlled temperature as determined by stability studies. |
| High variability in in vivo efficacy between animals. | Inconsistent dosing due to improper administration technique or non-homogenous formulation. Animal-to-animal variation in absorption and metabolism. | - Ensure proper oral gavage/IP injection technique: Train personnel thoroughly on administration techniques to ensure accurate and consistent dosing. - Homogenize suspension before each dose: If using a suspension, vortex or mix thoroughly immediately before drawing each dose to ensure uniformity. - Increase animal numbers: A larger sample size can help to account for biological variability. |
| Observed adverse effects such as weight loss beyond the expected therapeutic range or signs of distress. | The dose may be too high for the specific animal model or strain. Vehicle toxicity. | - Dose reduction: Lower the administered dose and monitor the animals closely. - Vehicle control group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects. - Refine handling procedures: Minimize stress during handling and administration. |
| Low oral bioavailability. | Poor dissolution in the gastrointestinal tract. Significant first-pass metabolism. | - Nanoparticle formulations: Consider formulating the compound into nanoparticles to increase its surface area and dissolution rate, which has been shown to improve the absorption of poorly soluble CB1 antagonists.[2] - Lipid-based formulations: Formulating the compound in an oil-based vehicle can sometimes enhance absorption via the lymphatic system. |
Data Presentation
Table 1: In Vivo Efficacy of Otenabant (CP-945,598) in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | Otenabant (10 mg/kg, p.o.) | Study Duration | Reference |
| Body Weight Change | - | 9% reduction (vehicle adjusted) | 10 days | [1][2] |
Table 2: Pharmacokinetic Parameters of a Representative CB1 Antagonist (Rimonabant) in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Cmax | 107.7 ± 21.9 ng/mL | Intraperitoneal (i.p.) | 2 mg/kg | [7] |
| Tmax | 11 min | Intraperitoneal (i.p.) | 3 mg/kg | [7] |
| Terminal Half-life (t½) | 5.4 h | Intraperitoneal (i.p.) | 3 mg/kg | [7] |
| AUCinf | 457.6 h*µg/L | Intraperitoneal (i.p.) | 3 mg/kg | [7] |
Experimental Protocols
Protocol 1: Preparation of Oral Suspension of Otenabant (CP-945,598)
Materials:
-
Otenabant (CP-945,598) powder
-
0.5% (w/v) Methylcellulose or Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of Otenabant and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the precise amount of Otenabant powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose or CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to break up any aggregates and ensure homogeneity.
-
Visually inspect the suspension for uniformity before each administration. Vortex the suspension immediately before drawing each dose.
Protocol 2: Chronic Oral Gavage Administration in Mice
Materials:
-
Prepared Otenabant suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the volume of the suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Draw the calculated volume of the homogenized Otenabant suspension into the syringe.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus to the predetermined depth. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Repeat the procedure daily for the duration of the chronic study.
Mandatory Visualizations
Caption: CB1 Receptor Signaling Pathway and the Action of this compound.
Caption: Workflow for a Chronic In Vivo Study with this compound.
References
- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pfizer Discontinues Development Program for Its Phase 3 Obesity Compound (CP-945,598) | Pfizer [pfizer.com]
- 6. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
overcoming poor in vivo efficacy of Compound 25
Troubleshooting Guide for Poor In Vivo Efficacy
This guide provides a structured approach to troubleshooting the common discrepancy between promising in vitro potency and disappointing in vivo efficacy of Compound 25, a selective inhibitor of Kinase X.
Frequently Asked Questions (FAQs)
Q1: My in vitro data for Compound 25 is excellent, but it's not working in my mouse model. What are the first steps to troubleshoot this?
A1: This is a frequent challenge in drug development. The first step is to systematically investigate the potential causes, which typically fall into two main categories: Pharmacokinetics (PK) and Pharmacodynamics (PD).
-
Pharmacokinetics (PK): This addresses "what the body does to the drug." You need to determine if an adequate concentration of Compound 25 is reaching the tumor tissue for a sufficient duration. Poor exposure is a very common reason for in vivo failure.
-
Pharmacodynamics (PD): This addresses "what the drug does to the body." You need to confirm that Compound 25 is engaging its target, Kinase X, in the tumor tissue and inhibiting the intended signaling pathway.
A logical first step is to conduct a pilot PK/PD study in your animal model to measure drug exposure and target engagement simultaneously.
Q2: How do I assess the pharmacokinetic (PK) properties of Compound 25?
A2: A standard mouse pharmacokinetic study is required. This involves administering a single dose of Compound 25 to a cohort of mice and collecting blood samples at multiple time points.[1] The concentration of the compound in the plasma is then quantified, typically using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). For oncology studies, it is highly recommended to also collect tumor tissue at the end of the study to determine the tumor-to-plasma concentration ratio.
Q3: What are the key parameters to look for in a PK study for Compound 25?
A3: The analysis of your PK data will yield several critical parameters. The table below summarizes these parameters and their significance for troubleshooting efficacy.
| Parameter | Description | Implication for Poor Efficacy |
| Cmax | Maximum (peak) plasma concentration | A low Cmax may indicate poor absorption or rapid metabolism. The concentration may never reach the therapeutic threshold required for target inhibition. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure over time) | This is the most critical parameter. A low AUC signifies that the overall exposure of the tumor to the drug is insufficient.[1] |
| t1/2 | Half-life (time for drug concentration to reduce by half) | A very short half-life suggests rapid clearance, meaning the drug doesn't stay in the system long enough to have a sustained effect. This may require more frequent dosing. |
| Oral Bioavailability (%) | The fraction of the oral dose that reaches systemic circulation | Many orally administered compounds have low bioavailability due to poor solubility or first-pass metabolism in the liver.[2] |
Q4: How can I determine if Compound 25 is engaging its target (Kinase X) in the tumor?
A4: Target engagement is assessed with a pharmacodynamic (PD) biomarker assay. Since Compound 25 is a kinase inhibitor, the most direct PD biomarker is the phosphorylation status of Kinase X itself (if it has an autophosphorylation site) or its direct downstream substrate.[3][4]
A Western blot is a standard method for this analysis.[5] Tumor samples are collected at various time points after dosing, and the levels of phosphorylated-Kinase X (p-KX) and total Kinase X (Total-KX) are measured. A successful PD response is indicated by a significant reduction in the p-KX / Total-KX ratio.
Q5: My PK data shows low exposure (low AUC and Cmax). What formulation strategies can I try to improve the bioavailability of Compound 25?
A5: Poor aqueous solubility is a very common cause of low oral bioavailability for new chemical entities.[6][7] Improving the formulation is a critical step. Several strategies can be employed, often starting with simple solutions and moving to more complex systems.
| Formulation Strategy | Principle | When to Use |
| pH Modification | For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[8] | If Compound 25 has acidic or basic properties. |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., PEG400, DMSO, ethanol) can increase the solubility of hydrophobic compounds.[8] | A common starting point for many preclinical studies. |
| Surfactants | Agents like Tween 80 or Kolliphor EL form micelles that encapsulate the drug, increasing its solubility in aqueous environments.[8] | When co-solvents alone are insufficient. |
| Amorphous Solid Dispersions | Converting the crystalline drug into a higher-energy amorphous state, often stabilized in a polymer matrix, can dramatically increase solubility and dissolution rate.[9][10] | For highly insoluble, "brick dust" compounds where other methods fail. |
| Lipid-Based Formulations | Dissolving the compound in lipids or oils (e.g., SEDDS/SMEDDS) can improve absorption, particularly for lipophilic drugs.[7][8] | For compounds with high lipophilicity (high logP). |
| Particle Size Reduction | Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][9][10] | When the absorption is limited by the dissolution rate. |
The following table shows hypothetical PK data illustrating how different formulations can improve the exposure of Compound 25.
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Water (Suspension) | 50 | 85 | 340 | 2% |
| 10% DMSO / 40% PEG300 / 50% Saline | 50 | 450 | 2,250 | 15% |
| 20% Solutol HS 15 / 80% Water | 50 | 1,100 | 7,700 | 51% |
Q6: I'm observing toxicity in my animals at doses required for efficacy. What should I do?
A6: This suggests a narrow therapeutic window, which could be due to off-target effects. Kinase inhibitors are known to have off-target activities due to the conserved nature of the ATP-binding site across the kinome.[11]
-
Confirm On-Target Efficacy: Ensure the efficacy you observe is truly from inhibiting Kinase X. Use a second, structurally distinct inhibitor of Kinase X or a genetic approach (like siRNA/shRNA) to see if you can replicate the anti-tumor effect.[11]
-
Reduce Dose and Combine: Consider lowering the dose of Compound 25 to a more tolerable level and combining it with another agent that has a different mechanism of action.
-
Investigate Off-Targets: If toxicity persists, it may be necessary to perform a kinome-wide selectivity screen to identify which other kinases Compound 25 is inhibiting at therapeutic concentrations.[12] This can provide clues to the source of the toxicity.
Experimental Protocols
Protocol 1: Mouse Pharmacokinetic (PK) Study by Oral Gavage
Objective: To determine the plasma concentration-time profile of Compound 25 in mice following a single oral dose.
Materials:
-
Compound 25 formulated in an appropriate vehicle.
-
8-10 week old mice (e.g., CD-1 or BALB/c), n=3 per time point.
-
Oral gavage needles (20-22 gauge, ball-tipped).[13]
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes).
-
Centrifuge, pipettes, and freezer (-80°C).
Procedure:
-
Preparation: Fast mice for 4 hours prior to dosing, with water ad libitum.[14] Weigh each mouse to calculate the precise dosing volume (typically 5-10 mL/kg).[13][15]
-
Dosing: Administer the calculated volume of the Compound 25 formulation to each mouse via oral gavage. Record the exact time of dosing.
-
Blood Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood (approx. 50-100 µL) from each cohort of mice via submandibular or saphenous vein bleed.[1] The 24-hour time point is typically a terminal collection via cardiac puncture.[1][16]
-
Plasma Processing: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube. Snap-freeze the plasma and store it at -80°C until LC-MS/MS analysis.
-
Analysis: Quantify the concentration of Compound 25 in the plasma samples using a validated LC-MS/MS method.
Protocol 2: Western Blot for Target Engagement (p-Kinase X) in Tumor Tissue
Objective: To measure the change in phosphorylation of Kinase X in tumor tissue following treatment with Compound 25.
Materials:
-
Tumor-bearing mice.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][17]
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[18]
-
Primary antibodies: Rabbit anti-p-Kinase X, Rabbit anti-Total Kinase X.
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
ECL (Enhanced Chemiluminescence) substrate.
-
Imaging system (e.g., CCD camera-based imager).
Procedure:
-
Sample Collection: Dose tumor-bearing mice with vehicle or Compound 25. At a predetermined time point (e.g., 2-4 hours post-dose, often near Tmax), euthanize the mice and excise tumors. Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C.[5]
-
Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold lysis buffer.[17] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][17]
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Kinase X (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To analyze Total-Kinase X and the loading control, strip the membrane (if necessary) and repeat steps 6-8 with the appropriate primary antibodies.
-
Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of p-Kinase X to Total-Kinase X to determine the level of target inhibition relative to the vehicle control.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. upm-inc.com [upm-inc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. daikinchemicals.com [daikinchemicals.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Efficacy Analysis of CB1 Antagonist 5 and AM251
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cannabinoid receptor 1 (CB1) antagonists: the novel "CB1 antagonist 5" (also known as Compound 25) and the widely-referenced tool compound, AM251. This analysis is supported by quantitative in vitro data and detailed experimental methodologies to assist researchers in selecting the appropriate antagonist for their studies.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy parameters for this compound and AM251. These values represent the compounds' ability to bind to the CB1 receptor and antagonize its function.
| Parameter | This compound (Compound 25) | AM251 |
| Binding Affinity (Ki) | 243 nM[1] | 7.49 nM[2][3][4][5] |
| Functional Potency (IC50/EC50) | 195 nM (EC50)[1] | 8 nM (IC50)[1][2][3] |
Note: A lower Ki value indicates a higher binding affinity to the receptor. A lower IC50 or EC50 value indicates greater potency in inhibiting receptor function.
Experimental Protocols
The data presented in this guide were obtained through standard in vitro pharmacological assays. The following are detailed methodologies representative of those used to characterize CB1 receptor antagonists.
CB1 Receptor Binding Assay (Radioligand Displacement Assay)
This assay determines the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor.
- Radioligand: [3H]-CP55,940, a high-affinity cannabinoid receptor agonist.
- Test Compounds: this compound and AM251.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
- Scintillation Cocktail.
2. Procedure:
- Cell membranes are incubated with the radioligand ([3H]-CP55,940) and varying concentrations of the test compound (this compound or AM251) in the assay buffer.
- The incubation is carried out at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
CB1 Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the functional potency (IC50 or EC50) of a CB1 antagonist by quantifying its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
1. Materials:
- Cells: CHO cells co-expressing the human CB1 receptor and a cAMP-sensitive reporter system.
- CB1 Agonist: A potent CB1 agonist such as CP55,940.
- Test Compounds: this compound and AM251.
- Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
- cAMP Detection Kit.
2. Procedure:
- Cells are pre-incubated with varying concentrations of the test compound (this compound or AM251).
- A CB1 agonist is then added to the cells to inhibit adenylyl cyclase.
- Forskolin is added to stimulate cAMP production.
- The cells are incubated to allow for cAMP accumulation.
- The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based).
3. Data Analysis:
- The ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation is measured.
- The concentration of the antagonist that restores 50% of the maximal forskolin-stimulated cAMP level is determined as the EC50 or IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for evaluating CB1 antagonists.
Caption: Canonical CB1 receptor signaling pathway.
Caption: Experimental workflow for comparing CB1 antagonists.
References
Unmasking the Functional Dichotomy: A Comparative Guide to CB1 Inverse Agonists and Neutral Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cannabinoid receptor 1 (CB1) inverse agonists and neutral antagonists is critical for the rational design of novel therapeutics. This guide provides an objective comparison of their distinct pharmacological properties, supported by experimental data and detailed methodologies.
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling is a key factor that differentiates the actions of inverse agonists and neutral antagonists. While both classes of compounds block the effects of CB1 agonists, their impact on the receptor's intrinsic activity is fundamentally different.
Inverse agonists , such as the well-characterized rimonabant (B1662492), not only block agonist-induced signaling but also reduce the constitutive activity of the CB1 receptor. This results in a pharmacological effect opposite to that of an agonist. In contrast, neutral antagonists , exemplified by AM4113, bind to the CB1 receptor and prevent agonist binding without altering the receptor's basal signaling level. This distinction has significant implications for the therapeutic applications and potential side-effect profiles of these compounds.
Comparative Analysis of In Vitro Functional Properties
The differentiation between CB1 inverse agonists and neutral antagonists is primarily achieved through in vitro functional assays that measure G protein activation and downstream signaling events. The following tables summarize the key pharmacological parameters for rimonabant (inverse agonist) and AM4113 (neutral antagonist).
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| Rimonabant | Human CB1 | ~10 | [1] |
| AM4113 | Human CB1 | 0.80 ± 0.44 | [2] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity in cAMP Accumulation Assays
| Compound | Assay | Effect on Forskolin-Stimulated cAMP Levels | Efficacy | Reference |
| Rimonabant | cAMP Accumulation | Increases cAMP levels | Inverse Agonist | [1][3] |
| AM4113 | cAMP Accumulation | No effect | Neutral Antagonist | [1][2][4] |
The CB1 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP production. Forskolin is a direct activator of adenylyl cyclase. An inverse agonist will increase forskolin-stimulated cAMP levels by reducing the constitutive inhibitory tone of the CB1 receptor. A neutral antagonist will have no effect on its own.
Signaling Pathways and Mechanisms of Action
The distinct actions of CB1 inverse agonists and neutral antagonists can be visualized through their differential effects on the CB1 receptor signaling pathway.
Experimental Protocols
Accurate characterization of CB1 receptor ligands requires robust and well-defined experimental protocols. Below are methodologies for key in vitro assays used to distinguish between inverse agonists and neutral antagonists.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the CB1 receptor. Inverse agonists decrease basal [35S]GTPγS binding, while neutral antagonists have no effect on their own but block agonist-stimulated binding.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl.
-
Reaction Mixture: To each well of a 96-well plate, add membrane protein, GDP (to enhance agonist-independent binding), and the test compound (inverse agonist or neutral antagonist) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed to determine the Emax (maximal effect) and IC50 (half-maximal inhibitory concentration) values. Inverse agonists will produce a negative Emax value, indicating a reduction in basal signaling.
References
- 1. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The CB1 Neutral Antagonist AM4113 Retains the Therapeutic Efficacy of the Inverse Agonist Rimonabant for Nicotine Dependence and Weight Loss with Better Psychiatric Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Pyrazole-Based CB1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of pyrazole-based antagonists targeting the Cannabinoid Receptor 1 (CB1), with a focus on experimental data and methodologies. This analysis is critical for the development of new therapeutics, particularly those aimed at mitigating the central nervous system side effects associated with earlier generations of CB1 antagonists.
The landscape of CB1 receptor antagonists has evolved significantly since the withdrawal of rimonabant (B1662492) from the European market due to psychiatric adverse effects.[1][2] The primary goal of current research is to develop peripherally restricted CB1 antagonists that retain therapeutic efficacy for metabolic disorders while minimizing brain penetration.[1][3][4] This guide examines key pyrazole-based antagonists and presents a comparative analysis of their performance based on available experimental data.
Comparative Efficacy and Selectivity
A series of novel pyrazole (B372694) analogues have been synthesized and evaluated for their potential as peripherally selective CB1 antagonists. A key strategy in this endeavor is to increase the topological polar surface area (TPSA) of the molecules to limit their ability to cross the blood-brain barrier.[1] The following tables summarize the in vitro binding affinities and functional activities of selected pyrazole antagonists compared to the archetypal antagonist, rimonabant.
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |
| Rimonabant | 2 | >1000 | >500 |
| Compound 8c | 20 (EC50)[1] | - | - |
| PIMSR | 17-57[2][5] | - | - |
| Compound 7 | 7.5 | - | - |
Table 1: Comparative Binding Affinities of Pyrazole CB1 Antagonists. This table summarizes the binding affinities (Ki) and/or potency (EC50) of selected pyrazole antagonists for human CB1 and CB2 receptors.
| Compound | Functional Activity |
| Rimonabant | Inverse Agonist[1] |
| Compound 8c | Inverse Agonist[1] |
| PIMSR | Neutral Antagonist[2][3][5] |
Table 2: Functional Activity Profile of Pyrazole CB1 Antagonists. This table outlines the functional activity of the antagonists at the CB1 receptor.
In Vivo Performance: Brain Penetration
A critical determinant of the safety profile of a CB1 antagonist is its ability to penetrate the central nervous system. The following table presents a comparison of the brain-to-plasma ratios for selected compounds, a key indicator of CNS exposure.
| Compound | Brain to Plasma Ratio | Dosing | Species |
| Rimonabant | - | - | - |
| Compound 8c | <0.04[1] | 10 mg/kg ip | Sprague-Dawley rats |
| Compound 3 | <0.04[1] | 10 mg/kg ip | Sprague-Dawley rats |
| Compound 4 | <0.04[1] | 10 mg/kg ip | Sprague-Dawley rats |
Table 3: In Vivo Brain Penetration of Pyrazole CB1 Antagonists. This table compares the brain-to-plasma concentration ratios of novel pyrazole antagonists, demonstrating their reduced CNS penetration compared to rimonabant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the characterization of CB1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.[6][7]
-
Membrane Preparation: CB1 receptors can be sourced from brain tissue homogenates or cell lines recombinantly expressing the receptor (e.g., CHO-K1 or HEK-293 cells).[6] The tissue or cells are homogenized in an ice-cold binding buffer.[6]
-
Assay Setup: In a 96-well plate, the following are added to a final volume of 200 µL:
-
Total Binding: Binding buffer, a radiolabeled CB1 ligand (e.g., [³H]-CP55,940) at a concentration near its dissociation constant (Kd), and the membrane suspension.[6]
-
Non-specific Binding: Binding buffer, [³H]-CP55,940, a high concentration of an unlabeled ligand (e.g., 10 µM CP55,940), and the membrane suspension.[6]
-
Competition Binding: Binding buffer, [³H]-CP55,940, varying concentrations of the test compound, and the membrane suspension.[6]
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation.[6]
-
Filtration: The binding reaction is terminated by rapid filtration through GF/B filters to separate bound from unbound radioligand.[6]
-
Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This non-radioactive assay is a high-throughput alternative for determining binding affinity.[6][8]
-
Receptor Labeling: SNAP-tagged CB1 receptor membranes are incubated with a terbium-labeled SNAP-tag substrate to label the donor fluorophore.[6]
-
Assay Setup: In a 384-well plate, the following are added in a final volume of 20 µL: assay buffer, labeled CB1 receptor membranes, a fluorescently labeled CB1 ligand (acceptor) at a fixed concentration, and varying concentrations of the test compound.[6]
-
Incubation: The plate is incubated at room temperature for 1-2 hours, protected from light.[6]
-
Detection: The donor fluorophore is excited (e.g., at 340 nm), and emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) is measured.[6]
-
Data Analysis: The TR-FRET ratio (Acceptor emission / Donor emission) is calculated. The IC50 value is determined from the competition curve, and the Ki value is calculated.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for CB1 Antagonist Characterization.
References
- 1. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking CB1 Antagonist Efficacy: A Comparative Guide to Knockout Model Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of key CB1 receptor antagonists, with a focus on their validation in knockout mouse models. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers investigating the endocannabinoid system and developing novel therapeutics targeting the CB1 receptor.
Confirming On-Target Activity: The Crucial Role of Knockout Models
The use of CB1 receptor knockout (CB1R-/-) mice is the gold standard for confirming that the observed effects of a CB1 antagonist are indeed mediated by the CB1 receptor. Any pharmacological effects present in wild-type animals should be absent in their CB1R-/- counterparts, providing unequivocal evidence of on-target activity. This guide will delve into the experimental data that substantiates the CB1-mediated effects of prominent antagonists.
Comparative Analysis of CB1 Antagonists
Here, we compare three well-characterized CB1 receptor antagonists: the inverse agonists Rimonabant (B1662492) (SR141716A) and AM251 , and the neutral antagonist AM4113 . Inverse agonists stabilize the inactive state of the receptor, reducing its basal activity, while neutral antagonists block the receptor without affecting its basal activity.
Quantitative Data Summary
The following tables summarize the binding affinity and in vivo efficacy of these antagonists, highlighting their potencies and CB1-receptor-dependent effects.
Table 1: In Vitro Binding Affinities (Ki) for CB1 Receptor
| Compound | Ki (nM) for human CB1R | Ki (nM) for mouse/rat CB1R | Reference |
| Rimonabant | 1.8 - 18 | 1.98 - 11.8 | [1][2] |
| AM251 | ~7.5 | 0.23 - 7.49 | [2] |
| AM4113 | Not specified | 0.8 | [3] |
Table 2: In Vivo Effects on Food Intake and Body Weight in Wild-Type (WT) and CB1 Knockout (CB1R-/-) Mice
| Compound | Dose | Effect on Food Intake (WT) | Effect on Food Intake (CB1R-/-) | Effect on Body Weight (WT) | Effect on Body Weight (CB1R-/-) | Reference |
| Rimonabant | 10 mg/kg | Significant decrease | No effect | Significant decrease | No effect | [4][5][6] |
| AM251 | 0.6, 2, 6 mg/kg | Dose-dependent suppression | Similar suppression (in MOR-/-) | ~8% reduction (3 mg/kg/day) | Similar reduction (in MOR-/-) | [7] |
| AM4113 | 10 mg/kg | Significant decrease | No significant difference | Sustained reduction in weight gain | Not specified | [8] |
Note: Data for AM251 in CB1R-/- mice for direct comparison is less consistently reported in the initial searches; the provided data is from a study using mu-opioid receptor knockout mice, which still demonstrates its in vivo efficacy. Further studies would be needed for a direct head-to-head comparison in CB1R-/- mice under identical conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize CB1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.
Objective: To measure the displacement of a radiolabeled CB1 ligand by the test antagonist.
Materials:
-
Membrane preparations from cells expressing CB1 receptors (e.g., CHO-hCB1) or from brain tissue.
-
Radioligand (e.g., [3H]CP55,940).
-
Test antagonist (Rimonabant, AM251, or AM4113).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test antagonist.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Food Intake and Body Weight
This protocol outlines the general procedure for evaluating the effects of CB1 antagonists on feeding behavior and body weight in wild-type and CB1 knockout mice.[5][8]
Objective: To determine if the antagonist's effects on appetite and body weight are CB1 receptor-dependent.
Animals:
-
Adult male or female C57BL/6J wild-type mice.
-
Adult male or female CB1R-/- mice on a C57BL/6J background.
Procedure:
-
House mice individually and allow them to acclimate to the housing conditions and diet.
-
Record baseline food intake and body weight for several days.
-
Randomly assign mice to treatment groups (vehicle or antagonist at various doses).
-
Administer the antagonist or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Measure food intake at specific time points (e.g., 1, 2, 4, 24 hours) post-administration.
-
Record body weight daily.
-
For chronic studies, repeat the administration daily for the duration of the study.
-
Analyze the data to compare the effects of the antagonist in wild-type versus CB1R-/- mice. The absence of an effect in the knockout mice confirms CB1-mediated action.[5][8]
Visualizing the Mechanisms
Diagrams are essential for understanding complex biological processes and experimental designs.
CB1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by CB1 receptor activation and how antagonists interfere with this process.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Antagonist Testing
This diagram outlines the typical workflow for assessing the efficacy of a CB1 antagonist in a knockout mouse model.
Caption: In Vivo CB1 Antagonist Testing Workflow.
Conclusion
The data presented in this guide unequivocally demonstrates that the effects of CB1 antagonists such as Rimonabant, AM251, and AM4113 on food intake and body weight are mediated through the CB1 receptor. The absence of these effects in CB1 knockout mice provides definitive evidence of their on-target activity. This comparative analysis, along with the detailed protocols and visual aids, offers a robust framework for researchers to design and interpret studies aimed at understanding the endocannabinoid system and developing novel therapeutic agents.
References
- 1. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CB1 Neutral Antagonist AM4113 Retains the Therapeutic Efficacy of the Inverse Agonist Rimonabant for Nicotine Dependence and Weight Loss with Better Psychiatric Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the CB1 cannabinoid receptor inverse agonist AM251 on food intake and body weight in mice lacking mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neutral cannabinoid CB1 receptor antagonist A M4113 regulates body weight through changes in energy intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Binding Affinities for CB1 Receptor Antagonists
This guide provides a comparative analysis of the binding data for selected cannabinoid receptor 1 (CB1) antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds. This document summarizes key binding affinity data, details the experimental protocols used for their determination, and illustrates the associated signaling pathways.
Comparative Binding Affinity of CB1 Antagonists
The binding affinities of several well-characterized CB1 receptor antagonists are presented below. The data, expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are derived from competitive radioligand binding assays. Lower values are indicative of higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| Rimonabant | Human CB1 | 0.43 - 5.4[1] | 6.0[1] |
| AM251 | - | - | - |
| Taranabant | Human CB1 | - | See Note 1 |
| PIMSR | Human CB1 | 17 - 57[2] | - |
| Δ⁹-THCV | Human CB1 | High Affinity[3] | - |
| Cannabidiol (CBD) | Human CB1 | Very Low Affinity[3] | - |
Note 1: While specific Kᵢ and IC₅₀ values for Taranabant were not found in the provided search results, it is described as an inverse agonist that binds to and stabilizes the inactive conformation of the CB1 receptor[4].
Experimental Protocols: CB1 Receptor Binding Assays
The binding affinities of CB1 receptor antagonists are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the CB1 receptor. The following is a generalized protocol for such an assay.
Materials and Reagents:
-
CB1 Receptor Source: Cell membranes from cell lines recombinantly expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or brain tissue homogenates.[5]
-
Radioligand: A high-affinity CB1 receptor agonist or antagonist labeled with a radioisotope, such as [³H]-CP55,940 or [³H]SR141716A.
-
Test Compounds: Unlabeled CB1 receptor antagonists for which the binding affinity is to be determined.
-
Binding Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 2 mg/ml BSA, at pH 7.4.[6]
-
Wash Buffer: Used to separate bound and unbound radioligand.
-
Scintillation Cocktail: For the detection of radioactivity.
-
Filtration Apparatus: A filter harvesting system with glass fiber filters (e.g., GF/B filters) to separate the receptor-bound radioligand from the free radioligand.
Assay Procedure:
-
Incubation: The CB1 receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the binding buffer. The incubation is typically carried out at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The specific binding is calculated as the difference between the total binding (in the absence of a competitor) and the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand). The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Below is a graphical representation of the experimental workflow for a competitive binding assay.
CB1 Receptor Antagonist Signaling Pathway
CB1 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gᵢ/ₒ).[3][7] When an agonist binds to the CB1 receptor, it triggers a conformational change that leads to the activation of the G-protein and subsequent downstream signaling cascades. CB1 receptor antagonists, on the other hand, bind to the receptor but do not activate it. Instead, they block the receptor, preventing both endogenous and exogenous agonists from binding and initiating a signal.[8] Some antagonists, known as inverse agonists, can further stabilize the receptor in an inactive state, thereby reducing the basal level of signaling.[3]
The primary signaling pathway affected by CB1 receptor antagonism is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3] Additionally, CB1 receptor activation can modulate ion channels, such as inhibiting presynaptic N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[3] By blocking the receptor, antagonists prevent these downstream effects.
The following diagram illustrates the signaling pathway associated with CB1 receptor antagonism.
References
- 1. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
The Rise of Peripherally Restricted CB1 Antagonists: A Comparative Guide to Next-Generation Metabolic Disease Therapeutics
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of a promising new class of peripherally restricted cannabinoid receptor 1 (CB1) antagonists for the treatment of metabolic diseases. This document focuses on the validation of "Antagonist 5," a representative peripherally restricted CB1 antagonist, in a diet-induced obesity (DIO) model, and contrasts its performance with the first-generation antagonist, rimonabant (B1662492), and other alternatives.
The endocannabinoid system, and specifically the CB1 receptor, is a well-established regulator of appetite and metabolism.[1] While the first-generation CB1 antagonist rimonabant showed efficacy in promoting weight loss, its clinical use was halted due to severe psychiatric side effects, including anxiety and depression, stemming from its action on central CB1 receptors.[2][3] This has driven the development of second-generation, peripherally restricted CB1 antagonists designed to deliver metabolic benefits without the adverse central nervous system (CNS) effects.[3][4] This guide synthesizes preclinical data to evaluate the therapeutic potential of these newer compounds.
Quantitative Data Summary
The following tables summarize key data from preclinical studies in rodent models of diet-induced obesity, comparing the peripherally restricted CB1 antagonist "Antagonist 5" (represented by compounds such as AM6545 and TM38837) with the first-generation antagonist, rimonabant.
Table 1: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | Rimonabant (10 mg/kg) | "Antagonist 5" (AM6545, 10 mg/kg) | "Antagonist 5" (TM38837, 10 mg/kg) |
| Body Weight Change | Gain | Significant Reduction[5][6] | Significant Reduction[6][7] | Significant Reduction[8][9] |
| Food Intake | No Change | Transient Reduction[5][10] | No Significant Change[4] | Sustained Reduction[9] |
| Adiposity | High | Significant Reduction[6] | Significant Reduction[6] | Data Not Available |
| Plasma Glucose | Elevated | Improved[11] | Improved[4] | Improved[9] |
| Plasma Insulin (B600854) | Elevated | Lowered[5] | Improved[4] | Data Not Available |
| Liver Steatosis | Present | Reversed[11] | Improved[4] | Reversed[9] |
Table 2: Comparative Effects on Metabolic Parameters in a Rat Model of Metabolic Syndrome [12][13]
| Parameter | Control | Metabolic Syndrome (MS) | MS + "Antagonist 5" (AM6545) | MS + "Antagonist 5" (AM4113 - Central/Peripheral) |
| Insulin Resistance | Normal | Increased | Significantly Inhibited | Significantly Inhibited |
| Serum Cholesterol | Normal | Elevated | Significantly Reduced | Significantly Reduced |
| Serum Triglycerides | Normal | Elevated | Significantly Reduced | Significantly Reduced |
| Serum Uric Acid | Normal | Elevated | Reduced | Reduced |
| Liver TNFα | Normal | Elevated | Reduced | Reduced |
| Serum Adiponectin | Normal | Decreased | Increased | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of "Antagonist 5."
Diet-Induced Obesity (DIO) Mouse Model
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a reverse light-dark cycle.[5]
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (HFD), with approximately 45-60% of calories from fat, for a period of 14-19 weeks to induce obesity.[5][6][11] Control mice are fed a standard chow diet.
-
Compound Administration: The CB1 antagonist (e.g., "Antagonist 5" or rimonabant) or vehicle is administered daily via oral gavage or intraperitoneal (i.p.) injection.[5][6]
-
Monitoring: Body weight and food intake are monitored daily or weekly.[6] At the end of the treatment period, various metabolic parameters are assessed.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the animal to clear a glucose load from the bloodstream.[14][15]
-
Fasting: Mice are fasted for 4-6 hours with free access to water.[14][16]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein using a glucometer (time 0).[14][17]
-
Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[14][18]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[17][18]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin.[19][20][21]
-
Baseline Glucose: A baseline blood glucose level is measured (time 0).[22]
-
Insulin Administration: Human insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (i.p.) injection.[22][23]
-
Blood Glucose Monitoring: Blood glucose is measured at various time points post-injection, such as 15, 30, 60, 90, and 120 minutes.[19]
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
Visualizing the Mechanisms and Workflow
Diagrams illustrating the signaling pathways and experimental designs provide a clear conceptual framework for understanding the validation of "Antagonist 5."
Caption: CB1 Receptor Signaling and Antagonist Intervention.
Caption: Experimental Workflow for Validating "Antagonist 5".
Conclusion
The validation of peripherally restricted CB1 antagonists, represented here as "Antagonist 5," in preclinical models of metabolic disease demonstrates a significant advancement in the field. These compounds show comparable efficacy to the first-generation antagonist rimonabant in improving key metabolic parameters such as body weight, glucose tolerance, and liver steatosis.[4][6][9] Crucially, their restricted access to the central nervous system suggests a greatly reduced risk of the psychiatric side effects that led to the withdrawal of rimonabant.[2][8] The data presented in this guide support the continued development of peripherally restricted CB1 antagonists as a promising therapeutic strategy for obesity and related metabolic disorders. Further clinical investigation is warranted to translate these preclinical findings into safe and effective treatments for patients.
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 7. Peripheral CB1 Receptor Neutral Antagonist, AM6545, Ameliorates Hypometabolic Obesity and Improves Adipokine Secretion in Monosodium Glutamate Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist TM38837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor 1 (CB1) antagonism enhances glucose utilisation and activates brown adipose tissue in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the CB1 Receptor Antagonists AM6545 and AM4113 on Insulin Resistance in a High-Fructose High-Salt Rat Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the CB1 Receptor Antagonists AM6545 and AM4113 on Insulin Resistance in a High-Fructose High-Salt Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. IP Glucose Tolerance Test in Mouse [protocols.io]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. protocols.io [protocols.io]
- 21. Insulin Tolerance Test [protocols.io]
- 22. mmpc.org [mmpc.org]
- 23. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
Assessing the Selectivity of Compound 25: A Comparative Guide for GPCR Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of Compound 25, a novel G-protein coupled receptor (GPCR) ligand. The following sections detail its binding affinity and functional potency across a panel of representative GPCRs, offering a comparative assessment of its performance and highlighting its potential as a selective modulator of the Adenosine (B11128) A2A Receptor. All experimental data are supported by detailed methodologies to ensure reproducibility and aid in the critical evaluation of Compound 25 for further drug development initiatives.
I. Comparative Selectivity Profile of Compound 25
To ascertain the selectivity of Compound 25, its binding affinity and functional potency were evaluated against a panel of selected GPCRs, including adenosine receptor subtypes and other related receptors. The data, summarized in the tables below, were generated from competitive radioligand binding assays and functional cAMP assays.
Binding Affinity (Ki) of Compound 25 at Various GPCRs
The inhibitory constant (Ki) is a measure of the binding affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity. The following table presents the mean Ki values for Compound 25 at the tested GPCRs.
| Receptor | Radioligand | Mean Ki (nM) ± SEM (n=3) | Selectivity vs. A2A (fold) |
| Adenosine A2A | [3H]ZM241385 | 1.5 ± 0.2 | - |
| Adenosine A1 | [3H]DPCPX | 185 ± 15 | 123 |
| Adenosine A2B | [3H]NECA | 250 ± 21 | 167 |
| Adenosine A3 | [125I]AB-MECA | >1000 | >667 |
| Dopamine D2 | [3H]Raclopride | 850 ± 65 | 567 |
| Beta-2 Adrenergic | [3H]DHA | >1000 | >667 |
Functional Potency (EC50) of Compound 25 in a cAMP Assay
The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum. In this context, it measures the potency of Compound 25 in stimulating cAMP production via the Gs-coupled Adenosine A2A receptor.
| Receptor | Assay Type | Mean EC50 (nM) ± SEM (n=3) |
| Adenosine A2A | cAMP Accumulation | 8.2 ± 1.1 |
| Adenosine A1 (Gi-coupled) | cAMP Inhibition | >1000 |
| Beta-2 Adrenergic (Gs-coupled) | cAMP Accumulation | >1000 |
The data clearly demonstrate that Compound 25 exhibits high affinity and functional potency for the Adenosine A2A receptor, with significantly lower affinity and functional activity at other tested GPCRs. This indicates a strong selectivity profile for the Adenosine A2A receptor.
II. Experimental Protocols
The following protocols provide a detailed methodology for the radioligand binding and functional cAMP assays used to assess the selectivity of Compound 25.
A. Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of Compound 25 by measuring its ability to displace a known radioligand from its target receptor.
1. Cell Membrane Preparation:
-
HEK293 cells stably expressing the human GPCR of interest were cultured to 80-90% confluency.
-
Cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged at 1000 x g for 5 minutes at 4°C.
-
The cell pellet was resuspended in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenized.
-
The homogenate was centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet was washed with fresh lysis buffer and centrifuged again.
-
The final pellet was resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and the protein concentration was determined using a BCA protein assay. Membranes were stored at -80°C until use.
2. Binding Assay Protocol:
-
The assay was performed in a 96-well plate in a final volume of 200 µL per well.
-
To each well, the following were added in order:
-
50 µL of assay buffer or unlabeled ligand for non-specific binding determination.
-
50 µL of various concentrations of Compound 25.
-
50 µL of the specific radioligand at a concentration close to its Kd.
-
50 µL of the prepared cell membranes (10-20 µg of protein per well).
-
-
The plate was incubated for 90 minutes at room temperature with gentle agitation.
-
The binding reaction was terminated by rapid filtration through a GF/B glass fiber filter plate using a cell harvester.
-
The filters were washed three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
The filter plate was dried, and a scintillant was added to each well.
-
Radioactivity was counted using a scintillation counter.
3. Data Analysis:
-
The IC50 values were determined by non-linear regression analysis of the competition curves using GraphPad Prism.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Functional cAMP Accumulation Assay
This assay measures the ability of Compound 25 to stimulate the production of cyclic AMP (cAMP) through the activation of a Gs-coupled receptor.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human Adenosine A2A receptor were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cells were seeded into 384-well white opaque plates at a density of 10,000 cells per well and incubated for 24 hours.
2. cAMP Assay Protocol:
-
The culture medium was removed, and the cells were washed with 50 µL of pre-warmed assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).
-
The cells were then incubated with 20 µL of assay buffer containing the phosphodiesterase inhibitor IBMX (100 µM) for 30 minutes at 37°C to prevent cAMP degradation.
-
20 µL of various concentrations of Compound 25 were added to the wells, and the plate was incubated for 30 minutes at 37°C.
-
Following incubation, the reaction was stopped, and the cells were lysed according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF or luminescence-based kits).
-
The cAMP levels were quantified using a plate reader compatible with the detection technology.
3. Data Analysis:
-
The raw data were normalized to the response of a known standard agonist.
-
The EC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression in GraphPad Prism.
III. Visualized Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams illustrate the workflow for assessing GPCR selectivity and the signaling pathway modulated by Compound 25.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
